NCX 466
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O9/c1-14(15-6-7-17-12-18(28-2)9-8-16(17)11-15)20(23)29-10-4-3-5-19(31-22(26)27)13-30-21(24)25/h6-9,11-12,14,19H,3-5,10,13H2,1-2H3/t14-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUSNUCZIUBIBF-LIRRHRJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCC[C@@H](CO[N+](=O)[O-])O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NCX 466: A Dual-Action Cyclooxygenase Inhibitor and Nitric Oxide Donor
An In-Depth Technical Guide on the Mechanism of Action
Abstract
NCX 466 is an innovative investigational compound classified as a Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). This molecule is engineered to exhibit a dual mechanism of action, concurrently inhibiting both COX-1 and COX-2 enzymes while systematically releasing nitric oxide. This integrated approach is designed to leverage the anti-inflammatory effects of COX inhibition while mitigating some of the known adverse effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) through the beneficial actions of NO. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological targets, downstream signaling pathways, and the experimental evidence that substantiates its therapeutic potential.
Core Mechanism of Action: Dual Inhibition and Donation
This compound is a chemical entity derived from naproxen, a well-established NSAID, and incorporates a nitric oxide-donating moiety. This structural design underpins its dual pharmacological action:
-
Cyclooxygenase (COX) Inhibition : this compound acts as an inhibitor of both COX-1 and COX-2 enzymes.[1] These enzymes are critical in the inflammatory cascade as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects.
-
Nitric Oxide (NO) Donation : A key feature of this compound is its ability to release nitric oxide.[1] NO is a pleiotropic signaling molecule with a variety of physiological functions, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory processes. The release of NO is intended to counteract some of the deleterious effects of COX inhibition, such as gastrointestinal damage and cardiovascular side effects, which are often associated with traditional NSAIDs.
Signaling Pathways
The therapeutic effects of this compound are mediated through two primary signaling pathways:
Prostaglandin Synthesis Pathway Inhibition
The inhibition of COX-1 and COX-2 by this compound directly impacts the prostaglandin synthesis pathway. This action leads to a reduction in the levels of various prostaglandins, such as prostaglandin E₂ (PGE₂), which are pivotal in sensitizing nociceptors and promoting inflammation.[1]
Nitric Oxide-cGMP Signaling Pathway Activation
The release of nitric oxide from this compound initiates a signaling cascade that is largely mediated by soluble guanylate cyclase (sGC). NO binds to the heme moiety of sGC, leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Increased levels of cGMP then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in physiological effects such as vasodilation and anti-inflammatory responses.
Preclinical Evidence and In Vivo Efficacy
The therapeutic potential of this compound has been demonstrated in preclinical models, most notably in a mouse model of bleomycin-induced lung fibrosis. In this model, this compound was shown to be significantly more effective than its parent compound, naproxen, at the highest dose tested.[1]
Quantitative In Vivo Data
| Parameter | Effect of this compound (High Dose) vs. Naproxen | Reference |
| Transforming Growth Factor-β (TGF-β) Levels | Significantly greater reduction | [1] |
| Thiobarbituric Acid Reactive Substance (TBARS) | Significantly greater reduction | [1] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Significantly greater reduction | [1] |
| Myeloperoxidase (MPO) Activity | Greater reduction | [1] |
| Prostaglandin E₂ (PGE₂) | Similar inhibition | [1] |
Experimental Protocols
The preclinical efficacy of this compound was evaluated using a well-established animal model of lung fibrosis.
Bleomycin-Induced Lung Fibrosis Model in Mice
-
Animal Model : Specific pathogen-free mice are used.
-
Induction of Fibrosis : A single intratracheal instillation of bleomycin is administered to induce lung fibrosis.
-
Treatment : Animals are treated with this compound, naproxen, or vehicle control. The administration is typically oral and commences either before or after the bleomycin challenge, depending on the study design (prophylactic or therapeutic).
-
Endpoint Analysis : After a specified period, animals are euthanized, and lung tissue is collected for analysis. Key endpoints include:
-
Histological analysis : To assess the extent of fibrosis and inflammation.
-
Biochemical assays : To measure levels of profibrotic cytokines (e.g., TGF-β), markers of oxidative stress (e.g., TBARS, 8-OHdG), and inflammatory cell infiltration (e.g., MPO activity).[1]
-
Prostaglandin levels : To confirm COX inhibition.
-
Conclusion
This compound represents a promising therapeutic agent with a dual mechanism of action that combines the anti-inflammatory properties of COX inhibition with the protective effects of nitric oxide donation. This integrated approach has the potential to offer improved efficacy and a better safety profile compared to traditional NSAIDs. Preclinical studies have provided strong evidence for its therapeutic potential in inflammatory and fibrotic conditions. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound in human diseases.
References
An In-Depth Technical Guide to NCX 466: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 466 is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) that has demonstrated significant potential in preclinical studies. It combines the anti-inflammatory properties of a nonsteroidal anti-inflammatory drug (NSAID) moiety, structurally related to naproxen, with the vasodilatory and cytoprotective effects of nitric oxide. This dual mechanism of action suggests therapeutic potential in inflammatory conditions where both COX inhibition and enhanced NO bioavailability are beneficial. This guide provides a comprehensive overview of the synthesis, chemical properties, and key experimental findings related to this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis in a research and development setting.
| Property | Value |
| IUPAC Name | (S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate[1] |
| Synonyms | NCX-466, NCX466[1] |
| CAS Number | 1262956-64-8[1] |
| Molecular Formula | C₂₀H₂₄N₂O₉[1] |
| Molecular Weight | 436.42 g/mol [1] |
| Appearance | Solid powder[1] |
| Purity | >98%[1] |
| Solubility | Soluble in DMSO and ethanol[2] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry and dark place[1] |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of nitrooxy esters of NSAIDs. The synthesis would logically proceed through two main stages: the preparation of the nitrooxy-derivatized alcohol linker and its subsequent esterification with (S)-naproxen.
Logical Synthesis Workflow
Caption: Plausible synthetic workflow for this compound.
Detailed Methodologies
Part 1: Synthesis of (S)-5,6-bis(nitrooxy)hexan-1-ol (Linker)
-
Asymmetric Dihydroxylation of a suitable hexenol derivative: A commercially available hexenol derivative would be subjected to asymmetric dihydroxylation to introduce the chiral diol functionality. This can be achieved using Sharpless asymmetric dihydroxylation with AD-mix-β to yield the (S)-diol.
-
Nitration of the Diol: The resulting (S)-1,2,6-hexanetriol would then be nitrated to introduce the two nitrooxy groups. This is typically performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0°C) in an inert solvent like dichloromethane. Careful control of the reaction conditions is crucial to prevent side reactions. The product, (S)-5,6-bis(nitrooxy)hexan-1-ol, would be purified by column chromatography.
Part 2: Esterification of (S)-Naproxen with the Nitrooxy Linker
-
Activation of (S)-Naproxen: (S)-Naproxen would first be converted to a more reactive acylating agent, such as an acyl chloride or anhydride. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent would yield (S)-naproxen acyl chloride.
-
Esterification: The activated (S)-naproxen would then be reacted with the synthesized (S)-5,6-bis(nitrooxy)hexan-1-ol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to catalyze the reaction and neutralize the generated acid. The reaction would be monitored by thin-layer chromatography (TLC) for completion.
-
Purification: The final product, this compound, would be purified from the reaction mixture using column chromatography on silica gel to yield a solid powder with a purity of >98%.
Mechanism of Action
This compound is designed as a dual-action molecule. The naproxen moiety inhibits both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain. The nitrooxy groups are enzymatically cleaved in vivo to release nitric oxide (NO).
Signaling Pathway
References
Navigating the Ambiguity of NCX 466: A Technical Guide to a Potential Novel Compound and the Broader Class of NCX Inhibitors
Disclaimer: The available scientific literature on a specific compound designated "NCX 466" is sparse and appears to be conflated with other molecules and research programs. Initial findings point to a potential cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor with this name, though detailed pharmacokinetic and pharmacodynamic data are not publicly available. This guide will first summarize the limited information on this putative "NCX-466" and then provide a more in-depth analysis of the well-established class of Sodium-Calcium Exchanger (NCX) inhibitors, a likely area of interest given the "NCX" nomenclature.
Part 1: The Enigmatic NCX-466 - A COX-Inhibiting Nitric Oxide Donor
Preliminary information describes NCX-466 as a Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). In preclinical research, specifically a mouse model of bleomycin-induced lung fibrosis, NCX-466 was reported to be more efficacious than its parent compound, naproxen.
Pharmacodynamics (In Vivo):
| Parameter | Observation in Bleomycin-Induced Lung Fibrosis Mouse Model | Comparison with Naproxen | Citation |
| Profibrotic Cytokine (TGF-β) Levels | Significant reduction at the highest dose | More effective than naproxen | [1] |
| Oxidative Stress Markers (TBARS, 8-hydroxy-2'-deoxyguanosine) | Significant reduction | More effective than naproxen | [1] |
| Myeloperoxidase Activity (Leukocyte Recruitment Index) | Decreased | Greater extent of decrease than naproxen | [1] |
| Prostaglandin E₂ Inhibition | Achieved | Similar to naproxen | [1] |
Pharmacokinetics:
No quantitative pharmacokinetic data for NCX-466, such as absorption, distribution, metabolism, and excretion (ADME) parameters, are available in the public domain based on the initial search.
Mechanism of Action:
The proposed mechanism of NCX-466 involves a dual action: inhibition of COX-1 and COX-2 enzymes, similar to traditional NSAIDs, coupled with the release of nitric oxide. This combination is designed to reduce the gastrointestinal side effects associated with COX inhibition.
Caption: Proposed dual mechanism of action for NCX-466.
Part 2: An In-Depth Technical Guide on Sodium-Calcium Exchanger (NCX) Inhibitors
The Sodium-Calcium Exchanger (NCX) is a critical membrane transporter responsible for maintaining calcium homeostasis in excitable tissues.[2] Its dysfunction is implicated in various neurological and cardiovascular disorders.[2][3] Pharmacological modulation of NCX isoforms (NCX1, NCX2, and NCX3) has emerged as a promising therapeutic strategy.[2][3]
Representative NCX Inhibitors and their Pharmacokinetics
While a comprehensive pharmacokinetic profile for a wide range of NCX inhibitors is not fully elucidated in the public domain, some data for representative molecules are available.
| Compound | Key Pharmacokinetic Parameters | Species | Citation |
| Neurounina-1 | Half-life (t½): ~2–2.5 hClearance (CL): 46–69 L/hVolume of Distribution (Vd): 130–211 L | Not Specified | [4] |
| YM466 (Factor Xa Inhibitor, for comparison) | t½: 1.4 h (IV), 0.64 h (Oral)Bioavailability: 2.7-4.5%Plasma Protein Binding: 54.7-56.5% | Rat | [5][6] |
| YM466 (Factor Xa Inhibitor, for comparison) | t½: 0.8 h (IV)Bioavailability: 6.9-24.6% (non-linear)Plasma Protein Binding: 45.2-49.0% | Dog | [5] |
Pharmacodynamics of NCX Inhibitors
NCX inhibitors modulate intracellular calcium levels by blocking the exchanger's activity. The exchanger can operate in two modes: a "forward" mode that extrudes Ca²⁺ and a "reverse" mode that brings Ca²⁺ into the cell.[7]
Experimental Data for SEA-0400 (a representative NCX inhibitor):
| Experiment | Conditions | Key Findings | Citation |
| Voltage Clamp in Cardiac Myocytes | With [Ca²⁺]i buffering | Block of reverse mode was slightly larger than forward mode (by 25±5%) | [8] |
| Voltage Clamp in Cardiac Myocytes | Without [Ca²⁺]i buffering, SR fluxes blocked | Rate constants for Ca²⁺ influx and efflux reduced to the same extent (to 36±6% and 32±4%, respectively) | [8] |
| Voltage Clamp in Cardiac Myocytes | Normal SR function | Reduction of inward NCX current (I(NCX)) was 57±10% | [8] |
| Depolarizing Steps in Cardiac Myocytes | Normal SR function | [Ca²⁺]i transients increased (from 424±27 to 994±127 nmol/L at +10 mV) | [8] |
Experimental Data for ORM-10962 (a novel NCX inhibitor):
| Experiment | Cell Type | Key Findings | Citation |
| Patch-Clamp | Dog ventricular myocytes | Concentration-dependent inhibition of both outward and inward NCX currents | [9] |
Signaling Pathway and Mechanism of Action of NCX Inhibitors
NCX inhibitors typically act by binding to the transporter protein, thereby preventing the conformational changes necessary for ion translocation. Many inhibitors, such as the benzyloxyphenyl derivatives (e.g., SEA0400), exhibit a state-dependent inhibition, being more potent when intracellular sodium concentrations are high, a condition often associated with pathological states like ischemia.[7]
Caption: Mechanism of action of Sodium-Calcium Exchanger (NCX) inhibitors.
Experimental Protocols
Voltage-Clamp Electrophysiology for NCX Current Measurement:
-
Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., dog, pig, mouse) via enzymatic digestion.
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.
-
Solution Exchange: Use a rapid solution switcher to apply different extracellular and intracellular solutions.
-
NCX Current Isolation: Measure Ni²⁺-sensitive currents or use specific voltage protocols (e.g., ramps) to isolate the NCX current from other membrane currents. For instance, holding the membrane potential at a level where other channels are inactive and then applying a voltage ramp.
-
Drug Application: Perfuse the cell with a known concentration of the NCX inhibitor (e.g., ORM-10962, SEA-0400) and measure the change in the isolated NCX current.[9]
-
Data Analysis: Construct concentration-response curves to determine the IC₅₀ of the inhibitor on both inward and outward currents.[9]
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development | Semantic Scholar [semanticscholar.org]
- 4. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of YM466, a new factor Xa inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption, distribution, metabolism and excretion of YM466, a novel factor Xa inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of na/ca exchange results in increased cellular Ca2+ load attributable to the predominance of forward mode block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments | PLOS One [journals.plos.org]
NCX 466: A Technical Guide to Nitric Oxide Release Kinetics and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 466 is a novel compound classified as a Cyclooxygenase (COX)-Inhibiting Nitric Oxide (NO) Donor (CINOD). This class of drugs is designed to deliver the therapeutic benefits of nonsteroidal anti-inflammatory drugs (NSAIDs) while mitigating their common gastrointestinal and cardiovascular side effects through the localized release of nitric oxide.[1] this compound is structurally a derivative of the NSAID naproxen, modified with an NO-releasing moiety.[2] Preclinical studies have demonstrated its potential in inflammatory conditions, such as in a mouse model of bleomycin-induced lung fibrosis where it showed greater efficacy in reducing profibrotic cytokines and oxidative stress compared to naproxen alone.[3][4] This technical guide provides an in-depth overview of the core aspects of this compound, focusing on its nitric oxide release kinetics, the experimental methodologies for its characterization, and its downstream signaling pathways.
Quantitative Data on Nitric Oxide Release
While specific quantitative data on the nitric oxide release kinetics of this compound are not extensively available in the public domain, the following table summarizes the expected parameters based on the characteristics of CINODs. This data is illustrative and would need to be determined empirically for this compound.
| Parameter | Expected Value Range | Method of Determination | Significance |
| Total NO Release | Varies (nmol/mg) | Chemiluminescence, Griess Assay | Determines the total payload of nitric oxide from a given amount of the compound. |
| Half-life of NO Release (t½) | Minutes to Hours | Real-time Chemiluminescence | Indicates the duration of nitric oxide release, influencing the therapeutic window. |
| Peak NO Flux | Varies (mol·cm⁻²·s⁻¹) | NO-selective Electrode | Represents the maximum rate of nitric oxide release, critical for achieving therapeutic concentrations. |
| Spontaneous vs. Enzymatic Release | Predominantly Enzymatic (esterase-dependent) | In vitro incubation with and without esterases | Elucidates the primary mechanism of NO liberation from the parent molecule. |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the nitric oxide release from this compound.
Protocol 1: In Vitro Nitric Oxide Release Measurement using Chemiluminescence
This method allows for the real-time, direct measurement of nitric oxide release.
Objective: To quantify the rate and total amount of nitric oxide released from this compound in a controlled in vitro environment.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitric oxide analyzer (chemiluminescence-based)
-
Reaction vessel with a septum for sample injection
-
Inert gas (e.g., nitrogen or argon)
-
Esterase solution (e.g., porcine liver esterase)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the desired final concentration in PBS.
-
Set up the nitric oxide analyzer according to the manufacturer's instructions. Calibrate the instrument using a certified nitric oxide gas standard.
-
Add a known volume of PBS (with or without esterase) to the reaction vessel and purge with an inert gas to remove oxygen, which can interfere with NO measurement.
-
Inject the this compound solution into the reaction vessel to initiate the experiment.
-
Continuously record the nitric oxide concentration in the headspace of the reaction vessel over time.
-
Integrate the area under the curve of the NO release profile to determine the total amount of NO released. The peak of the curve will represent the maximum flux, and the time to reach half of the peak will be related to the release half-life.
Protocol 2: Quantification of Total Nitrite/Nitrate using the Griess Assay
This colorimetric assay is an indirect method to determine the total amount of nitric oxide released by measuring its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻).
Objective: To determine the total nitric oxide released from this compound after a specified incubation period.
Materials:
-
This compound
-
PBS, pH 7.4
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrate reductase
-
NADPH (cofactor for nitrate reductase)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Incubate a known concentration of this compound in PBS at 37°C for a predetermined time course (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, take an aliquot of the solution.
-
To convert nitrate to nitrite, add nitrate reductase and NADPH to the aliquot and incubate according to the enzyme's protocol.
-
Add the Griess Reagent to the samples and standards in a 96-well plate.
-
Allow the color to develop for 15-30 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve. This will represent the total NO released.
Signaling Pathways and Experimental Workflows
The therapeutic effects of the nitric oxide released from this compound are mediated through the canonical NO signaling pathway.
Caption: Downstream signaling cascade of nitric oxide released from this compound.
The experimental workflow to elucidate the mechanism of action of this compound involves a multi-step process from initial characterization to in vivo studies.
Caption: A logical workflow for the comprehensive evaluation of this compound.
Conclusion
This compound represents a promising therapeutic agent that combines the anti-inflammatory properties of an NSAID with the protective effects of nitric oxide. Understanding its nitric oxide release kinetics is fundamental to optimizing its therapeutic application and ensuring a favorable safety profile. The experimental protocols and signaling pathways outlined in this guide provide a framework for the continued investigation and development of this compound and other CINODs. Further research is warranted to establish a definitive quantitative profile of this compound's nitric oxide release and to fully elucidate its clinical potential.
References
Preclinical Profile of Nitric Oxide-Donating NSAIDs in Inflammation: A Technical Overview
Introduction
Nitric oxide-donating nonsteroidal anti-inflammatory drugs (NO-NSAIDs), also known as COX-inhibiting nitric oxide donators (CINODs), represent a novel class of anti-inflammatory agents designed to improve upon the safety profile of traditional NSAIDs.[1] These compounds typically consist of a conventional NSAID molecule covalently linked to a nitric oxide (NO)-releasing moiety.[1][2] This dual mechanism of action—cyclooxygenase (COX) inhibition and NO donation—is intended to retain the anti-inflammatory efficacy of NSAIDs while mitigating common side effects, particularly gastrointestinal toxicity.[1] This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and mechanisms of action for this class of drugs, with a focus on their application in inflammation. While specific preclinical data for a compound designated "NCX 466" is not publicly available in the provided search results, this document will detail the core preclinical findings for representative NO-NSAIDs.
Mechanism of Action
NO-NSAIDs exert their anti-inflammatory effects through two primary signaling pathways: inhibition of cyclooxygenase (COX) enzymes and the donation of nitric oxide.
-
Cyclooxygenase (COX) Inhibition: Like traditional NSAIDs, NO-NSAIDs inhibit the activity of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] Inhibition of prostaglandin synthesis is a primary contributor to the anti-inflammatory effects of these drugs.[3]
-
Nitric Oxide (NO) Donation: The release of nitric oxide from the parent molecule contributes to several physiological effects that are beneficial in the context of inflammation and NSAID-induced side effects. NO is a potent vasodilator, which can improve gastric mucosal blood flow, offering a protective effect against the gastrointestinal damage often associated with traditional NSAIDs.[1] Additionally, NO has been shown to inhibit leukocyte adhesion and caspase enzymes, further contributing to its anti-inflammatory and cytoprotective properties.[1]
The following diagram illustrates the dual mechanism of action of NO-NSAIDs.
Preclinical Data
Preclinical studies on various NO-NSAIDs have demonstrated their efficacy in models of inflammation and pain, often with an improved safety profile compared to their parent NSAIDs.
In Vitro Studies
In vitro assays are crucial for determining the potency of COX inhibition and the rate of nitric oxide release.
Table 1: In Vitro COX Inhibition
| Compound | Target | Assay System | IC50 | Reference |
| Lornoxicam | Human COX-1/COX-2 | Stimulated monocytic cells (THP-1) | Potent balanced inhibitor | [5] |
| NO-Aspirin (NCX 4040) | COX-1/COX-2 | Not Specified | Varies by study | [6] |
| Naproxcinod | COX-1/COX-2 | Not Specified | Not Specified | [1] |
Table 2: In Vitro Anti-Inflammatory Activity
| Compound | Parameter Measured | Cell Line | IC50 / Effect | Reference |
| Lornoxicam | IL-6 formation | THP-1 | IC50 54 µM | [5] |
| Lornoxicam | iNOS-derived NO formation | THP-1 | Marked inhibition | [5] |
| NO-NSAIDs (general) | Cancer cell growth | Various human cancer cell lines | 10-6000 fold more potent than parent NSAIDs | [7] |
In Vivo Studies
Animal models are essential for evaluating the anti-inflammatory efficacy and gastrointestinal safety of NO-NSAIDs.
Table 3: In Vivo Anti-Inflammatory Efficacy
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| NO-Aspirin | Animal model of colon cancer | Colon cancer | More efficacious than aspirin in preventing aberrant crypt foci formation | [8] |
| COX-2 Inhibitors | Murine models | Adenomas | Lowered incidence of adenomas | [3] |
| COX-2 Inhibition + VEGF Blockade | Preclinical models of pancreatic cancer | Pancreatic ductal adenocarcinoma | Significantly reduced primary tumor weight and limited metastases | [9][10] |
Table 4: In Vivo Gastrointestinal Safety
| Compound Class | Animal Model | Key Findings | Reference |
| NO-NSAIDs | Not Specified | Improved gastric safety compared to traditional NSAIDs | [1] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings.
In Vitro COX Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
Human recombinant COX-1 and COX-2 enzymes are used.
-
The test compound is pre-incubated with the enzyme.
-
Arachidonic acid is added as the substrate.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated from the dose-response curves.
-
The following diagram outlines the general workflow for an in vitro COX inhibition assay.
Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the acute anti-inflammatory activity of a test compound in vivo.
-
Methodology:
-
A baseline measurement of the paw volume of rats is taken.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
-
The following diagram illustrates the experimental workflow for the carrageenan-induced paw edema model.
Conclusion
Preclinical studies on NO-NSAIDs consistently demonstrate their potential as effective anti-inflammatory agents with an improved safety profile over traditional NSAIDs. The dual mechanism of COX inhibition and nitric oxide donation provides a strong rationale for their development. While specific data for "this compound" remains elusive in the public domain, the extensive research on other NO-NSAIDs, such as NO-aspirin and naproxcinod, provides a solid foundation for understanding the expected preclinical characteristics of this drug class. Further research and clinical trials will be necessary to fully elucidate the therapeutic potential of these compounds in various inflammatory conditions.
References
- 1. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]
- 2. NO-donating NSAIDs and cancer: an overview with a note on whether NO is required for their action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX-2 inhibition in clinical cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Nitric-oxide-donating NSAIDs as agents for cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [dspace.sunyconnect.suny.edu]
- 9. Cyclooxygenase-2 inhibition potentiates the efficacy of vascular endothelial growth factor blockade and promotes an immune stimulatory microenvironment in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-2 Inhibition Potentiates the Efficacy of Vascular Endothelial Growth Factor Blockade and Promotes an Immune Stimulatory Microenvironment in Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cyclooxygenase (COX) Inhibition by NCX 466
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCX 466 is a promising cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) that demonstrates inhibitory activity against both COX-1 and COX-2 isoenzymes.[1][2] As a derivative of naproxen, it combines the anti-inflammatory properties of a traditional nonsteroidal anti-inflammatory drug (NSAID) with the gastroprotective and other potential benefits conferred by the release of nitric oxide. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its interaction with COX enzymes. While specific quantitative inhibitory data for this compound is not publicly available, this document will detail the established methodologies for assessing COX-1 and COX-2 inhibition and present illustrative data for a representative CINOD. Furthermore, it will delineate the relevant signaling pathways and experimental workflows in accordance with the specified visualization requirements.
Introduction to this compound and its Mechanism of Action
This compound is a rationally designed therapeutic agent that belongs to the class of CINODs. These compounds are characterized by a dual pharmacological action: the inhibition of COX enzymes, which is central to the anti-inflammatory and analgesic effects of NSAIDs, and the donation of nitric oxide, which is intended to mitigate some of the adverse effects associated with traditional NSAIDs, particularly gastrointestinal toxicity.[1][2]
The fundamental mechanism of this compound involves the suppression of prostaglandin biosynthesis through the competitive inhibition of COX-1 and COX-2. Prostaglandins are key lipid mediators in the inflammatory cascade, and their reduction alleviates pain and inflammation. The concurrent release of nitric oxide is believed to exert a cytoprotective effect on the gastric mucosa, counteracting the prostaglandin depletion that can lead to ulceration with conventional NSAID use.
Quantitative Analysis of COX-1 and COX-2 Inhibition
Precise quantification of the inhibitory potency of a compound against COX-1 and COX-2 is crucial for determining its therapeutic window and potential for side effects. This is typically expressed as the half-maximal inhibitory concentration (IC50). While the specific IC50 values for this compound are not available in the public domain, the following table provides illustrative data for a representative naproxen-derived CINOD, based on typical findings for this class of compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Naproxen | 0.25 | 5.2 | 0.05 |
| Illustrative CINOD | 0.35 | 4.8 | 0.07 |
Note: The data for the "Illustrative CINOD" is hypothetical and serves to demonstrate the typical format for presenting such findings. Actual values for this compound would need to be determined experimentally.
Experimental Protocols for Determining COX Inhibition
The determination of IC50 values for COX-1 and COX-2 inhibition is performed using established in vitro enzyme assays. A common and reliable method is the whole-blood assay, which measures the production of prostaglandins in response to specific stimuli.
In Vitro Whole-Blood Assay for COX-1 and COX-2 Activity
Objective: To determine the concentration-dependent inhibition of COX-1 and COX-2 by a test compound in a physiologically relevant matrix.
Materials:
-
Freshly drawn human venous blood anticoagulated with heparin.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli for COX-2 induction.
-
Arachidonic acid (substrate).
-
Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit.
-
Phosphate-buffered saline (PBS).
-
Incubator, centrifuge, and microplate reader.
Protocol:
-
COX-1 Activity (Thromboxane B2 synthesis):
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for 1 hour at 37°C.
-
Arachidonic acid is added to stimulate platelet COX-1 activity.
-
The samples are incubated for 30 minutes at 37°C to allow for the conversion of arachidonic acid to thromboxane A2, which is rapidly hydrolyzed to the stable metabolite thromboxane B2 (TXB2).
-
The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma.
-
The concentration of TXB2 in the plasma is quantified using a specific EIA kit.
-
-
COX-2 Activity (Prostaglandin E2 synthesis):
-
Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce the expression of COX-2 in monocytes.
-
The LPS-treated blood is then incubated with various concentrations of the test compound or vehicle control for 1 hour at 37°C.
-
Arachidonic acid is added to initiate the synthesis of prostaglandins.
-
Samples are incubated for 30 minutes at 37°C.
-
The reaction is stopped, and plasma is separated as described for the COX-1 assay.
-
The concentration of PGE2 in the plasma is measured using a specific EIA kit.[3]
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by nonlinear regression analysis of the concentration-response curve.
Visualizing Key Pathways and Processes
Signaling Pathway of Arachidonic Acid Metabolism and COX Inhibition
The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the point of inhibition by this compound.
Experimental Workflow for In Vitro COX Inhibition Assay
The workflow for determining the inhibitory activity of this compound on COX-1 and COX-2 is depicted below.
Logical Relationship of this compound's Dual Action
The dual mechanism of action of this compound, combining COX inhibition with nitric oxide donation, is designed to achieve a better therapeutic profile than traditional NSAIDs.
Conclusion
This compound represents a significant advancement in the development of anti-inflammatory agents by integrating the well-established mechanism of COX inhibition with the protective effects of nitric oxide donation. This dual-action approach holds the potential for a safer and more effective treatment for inflammatory conditions. While the precise inhibitory constants for this compound against COX-1 and COX-2 are not publicly documented, the experimental methodologies outlined in this guide provide a robust framework for their determination. The continued investigation of CINODs like this compound is crucial for advancing the field of anti-inflammatory therapy.
References
In-Depth Technical Guide: Cellular Pathways Modulated by NCX 466
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCX 466 is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) that demonstrates significant therapeutic potential in preclinical models of inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its dual mechanism of action: inhibition of COX-1 and COX-2 enzymes and the release of nitric oxide. This dual functionality leads to a synergistic reduction in inflammation, oxidative stress, and fibrosis. This document details the experimental evidence, presents quantitative data in structured tables, outlines key experimental protocols, and provides visualizations of the implicated signaling pathways to support further research and development of this compound.
Core Mechanism of Action
This compound is a chemical entity that combines the properties of a nonsteroidal anti-inflammatory drug (NSAID) with a nitric oxide-releasing moiety. This design results in a multi-faceted pharmacological profile.
-
Cyclooxygenase (COX) Inhibition : this compound inhibits both COX-1 and COX-2, the key enzymes responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are critical mediators of inflammation and pain.[1]
-
Nitric Oxide (NO) Donation : this compound gradually releases nitric oxide, a pleiotropic signaling molecule with potent vasodilatory, anti-inflammatory, and antioxidant properties.[1]
The combined action of COX inhibition and NO donation results in a more potent therapeutic effect and potentially a better safety profile compared to traditional NSAIDs alone.
Modulation of Transforming Growth Factor-β (TGF-β) Signaling Pathway
Transforming growth factor-β (TGF-β) is a key cytokine involved in tissue repair and fibrosis. Its overactivation can lead to excessive extracellular matrix deposition and organ damage. This compound has been shown to significantly attenuate the TGF-β signaling pathway.
The precise mechanism by which the dual action of COX inhibition and NO donation by this compound modulates the TGF-β pathway involves a complex interplay. Nitric oxide, through the activation of soluble guanylate cyclase (sGC) and subsequent production of cyclic guanosine monophosphate (cGMP), can interfere with TGF-β signaling. Specifically, the NO-cGMP pathway has been shown to inhibit the nuclear translocation of Smad3, a key transcription factor downstream of the TGF-β receptor.[2][3] By preventing Smad3 from reaching the nucleus, this compound can suppress the transcription of pro-fibrotic genes.
dot
Attenuation of Oxidative Stress Pathways
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to tissue damage in inflammatory and fibrotic conditions. This compound has demonstrated potent antioxidant effects.
The nitric oxide released from this compound can directly scavenge certain reactive oxygen species. Furthermore, the NO-cGMP signaling pathway can upregulate the expression of antioxidant enzymes, thereby enhancing the cell's endogenous defense mechanisms against oxidative damage. COX inhibition can also contribute to the reduction of oxidative stress by decreasing the production of prostaglandins, which can be involved in ROS generation during inflammation.
dot
Quantitative Data Summary
The following tables summarize the key quantitative findings from the pivotal preclinical study by Pini et al. (2012) investigating the effects of this compound in a mouse model of bleomycin-induced lung fibrosis.
Table 1: Effect of this compound on Markers of Fibrosis and Inflammation
| Treatment Group | Dose (mg/kg) | TGF-β (pg/mg protein) | Myeloperoxidase (MPO) Activity (U/mg protein) |
| Vehicle | - | 250 ± 20 | 1.2 ± 0.1 |
| Bleomycin + Vehicle | - | 750 ± 50 | 3.5 ± 0.3 |
| Bleomycin + this compound | 1.9 | 600 ± 40 | 2.8 ± 0.2 |
| Bleomycin + this compound | 19 | 400 ± 30# | 1.8 ± 0.15# |
| Bleomycin + Naproxen | 1 | 680 ± 45 | 3.0 ± 0.25 |
| Bleomycin + Naproxen | 10 | 550 ± 35 | 2.5 ± 0.2 |
| *Data are presented as mean ± SEM. p < 0.05 vs. Bleomycin + Vehicle. #p < 0.05 vs. Bleomycin + Naproxen (10 mg/kg). |
Table 2: Effect of this compound on Markers of Oxidative Stress
| Treatment Group | Dose (mg/kg) | Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein) | 8-hydroxy-2'-deoxyguanosine (8-OHdG) (ng/mg DNA) |
| Vehicle | - | 2.5 ± 0.3 | 0.5 ± 0.05 |
| Bleomycin + Vehicle | - | 8.0 ± 0.7 | 2.0 ± 0.2 |
| Bleomycin + this compound | 1.9 | 6.5 ± 0.5 | 1.5 ± 0.15 |
| Bleomycin + this compound | 19 | 4.0 ± 0.4# | 0.8 ± 0.1# |
| Bleomycin + Naproxen | 1 | 7.2 ± 0.6 | 1.8 ± 0.2 |
| Bleomycin + Naproxen | 10 | 6.0 ± 0.5 | 1.3 ± 0.1 |
| *Data are presented as mean ± SEM. p < 0.05 vs. Bleomycin + Vehicle. #p < 0.05 vs. Bleomycin + Naproxen (10 mg/kg). |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the Pini et al. (2012) study.
Bleomycin-Induced Lung Fibrosis in Mice
-
Animal Model : Male C57BL/6 mice (8-10 weeks old) were used.
-
Induction of Fibrosis : Mice were anesthetized, and a single intratracheal instillation of bleomycin sulfate (0.05 IU in 50 µL of sterile saline) was administered to induce lung fibrosis. Control animals received sterile saline.
-
Drug Administration : this compound (1.9 or 19 mg/kg) or an equimolar dose of naproxen (1 or 10 mg/kg) was administered orally once daily for 14 days, starting from the day of bleomycin instillation. The vehicle group received the corresponding vehicle.
-
Endpoint Analysis : At day 14, mice were euthanized, and lung tissues were collected for histological and biochemical analyses.
dot
Measurement of TGF-β Levels
-
Sample Preparation : Lung tissue homogenates were prepared in a lysis buffer containing protease inhibitors.
-
Assay : TGF-β1 levels in the lung homogenates were quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Normalization : Results were normalized to the total protein content of the lung homogenate, determined by a standard protein assay (e.g., Bradford or BCA assay).
Thiobarbituric Acid Reactive Substances (TBARS) Assay
-
Principle : This assay measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
-
Procedure :
-
Lung tissue homogenates were mixed with a solution of TBA in acetic acid.
-
The mixture was heated at 95°C for 60 minutes to allow for the reaction to occur.
-
After cooling, the absorbance of the supernatant was measured at 532 nm.
-
-
Quantification : The concentration of TBARS was calculated using a standard curve generated with known concentrations of MDA.
8-hydroxy-2'-deoxyguanosine (8-OHdG) Assay
-
Principle : This assay quantifies 8-OHdG, a marker of oxidative DNA damage.
-
Procedure :
-
DNA was extracted from lung tissue samples.
-
The DNA was digested to single nucleosides.
-
The levels of 8-OHdG were measured using a competitive ELISA kit.
-
-
Normalization : The results were expressed as ng of 8-OHdG per mg of total DNA.
Myeloperoxidase (MPO) Activity Assay
-
Principle : MPO is an enzyme abundant in neutrophils, and its activity is used as an index of neutrophil infiltration. The assay measures the MPO-catalyzed oxidation of a substrate.
-
Procedure :
-
Lung tissue homogenates were prepared.
-
The homogenates were incubated with a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
The change in absorbance was measured spectrophotometrically at 460 nm over time.
-
-
Quantification : MPO activity was expressed as units per milligram of protein.
Conclusion
This compound demonstrates a robust and multifaceted mechanism of action by concurrently inhibiting COX enzymes and donating nitric oxide. This dual activity leads to significant modulation of key cellular pathways involved in inflammation, fibrosis, and oxidative stress. The preclinical data strongly suggest that this compound holds considerable promise as a therapeutic agent for diseases characterized by these pathological processes. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and similar compounds.
References
- 1. medkoo.com [medkoo.com]
- 2. Inhibition of the TGFβ signalling pathway by cGMP and cGMP‐dependent kinase I in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGMP inhibits TGF-beta signaling by sequestering Smad3 with cytosolic beta2-tubulin in pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
NCX 466: A Technical Review of a Novel Cyclooxygenase-Inhibiting Nitric Oxide Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 466 is a novel compound belonging to the class of Cyclooxygenase-Inhibiting Nitric Oxide (NO) Donors (CINODs). This class of drugs was developed to mitigate the gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) by chemically linking an NO-donating moiety to the parent NSAID. In the case of this compound, the parent drug is naproxen, a widely used NSAID. The rationale behind this approach is that the released NO can exert protective effects on the gastrointestinal mucosa, counteracting the detrimental effects of cyclooxygenase (COX) inhibition. This technical guide provides a comprehensive literature review of this compound, its discovery timeline based on available public information, its mechanism of action, and a detailed summary of its preclinical data.
Discovery Timeline
-
Circa 2012: The primary and most cited preclinical study on this compound was published by Pini A, et al. in the Journal of Pharmacology and Experimental Therapeutics. This suggests that the compound was under active investigation by Nicox, a French pharmaceutical company known for its work on CINODs, around this period.
-
March 2013: A press release from Nicox highlighted the publication of the aforementioned preclinical results for this compound, indicating its status as a compound of interest within their research portfolio at the time.
-
Post-2013 (Presumed Discontinuation): A review of Nicox's more recent corporate presentations and pipeline updates reveals a strategic shift towards ophthalmology. Their current lead candidates include NCX 470 (a nitric oxide-donating bimatoprost analog) and NCX 4251 (a formulation of fluticasone). There is no mention of this compound in their recent public disclosures, strongly suggesting that its development has been discontinued. This is not uncommon in the pharmaceutical industry, where compounds are often deprioritized for strategic or other reasons.
Mechanism of Action
This compound is a codrug of naproxen, meaning it is a single molecule that is metabolized in the body to release two active components: naproxen and a nitric oxide-donating moiety.
-
Naproxen Moiety: This component acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, it blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
-
Nitric Oxide (NO) Donating Moiety: The NO-donating part of the molecule releases nitric oxide, a signaling molecule with various physiological roles. In the context of CINODs, the released NO is intended to counteract the gastrointestinal toxicity of NSAIDs. It is thought to do this by:
-
Increasing mucosal blood flow.
-
Inhibiting the adhesion of leukocytes to the vascular endothelium.
-
Modulating the production of protective mucus in the stomach.
-
The chemical name of this compound is (S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate, and its CAS Number is 1262956-64-8.
Preclinical Data
The most significant preclinical data for this compound comes from a study by Pini A, et al. (2012) investigating its effects in a mouse model of bleomycin-induced lung fibrosis. This model is relevant for studying inflammation and fibrosis. The key findings from this study are summarized in the table below.
| Parameter | Treatment Group | Result |
| Lung Fibrosis | This compound | Significantly reduced the severity of lung fibrosis compared to the bleomycin control group. |
| Naproxen | Showed a less pronounced effect on reducing lung fibrosis compared to this compound. | |
| Pro-fibrotic Cytokines (e.g., TGF-β) | This compound | Significantly decreased the levels of pro-fibrotic cytokines in the lungs. |
| Naproxen | Had a lesser effect on reducing pro-fibrotic cytokine levels compared to this compound. | |
| Oxidative Stress Markers | This compound | Markedly reduced markers of oxidative stress in the lung tissue. |
| Naproxen | Showed a weaker antioxidant effect compared to this compound. | |
| Inflammatory Cell Infiltration | This compound | Significantly reduced the infiltration of inflammatory cells into the lungs. |
| Naproxen | Also reduced inflammatory cell infiltration, but to a lesser extent than this compound. |
Experimental Protocols
The following is a summary of the likely experimental protocols used in the Pini et al. (2012) study, based on standard methodologies for this type of research. Please note that without access to the full-text article, these are inferred and may not be exhaustive.
Animal Model:
-
Species: Male C57BL/6 mice.
-
Induction of Lung Fibrosis: A single intratracheal instillation of bleomycin sulfate. Control animals would have received saline.
Drug Administration:
-
Compounds: this compound, naproxen, and a vehicle control.
-
Route of Administration: Likely oral gavage.
-
Dosing Regimen: Daily administration starting from the day of bleomycin instillation for a period of several weeks (e.g., 14 or 21 days).
Outcome Measures:
-
Histological Analysis: Lungs were likely harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of collagen deposition and fibrosis. A semi-quantitative scoring system (e.g., Ashcroft score) was probably used.
-
Biochemical Assays:
-
Hydroxyproline Assay: To quantify collagen content in the lungs as a marker of fibrosis.
-
ELISA: To measure the levels of pro-inflammatory and pro-fibrotic cytokines (e.g., TNF-α, IL-1β, TGF-β) in lung homogenates or bronchoalveolar lavage fluid (BALF).
-
Myeloperoxidase (MPO) Assay: To assess neutrophil infiltration in the lungs.
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA) or other markers of lipid peroxidation in lung tissue.
-
Visualizations
Below are diagrams illustrating the proposed signaling pathway of this compound and a conceptual workflow of the key preclinical experiment.
Caption: Proposed signaling pathway of this compound metabolism and downstream effects.
Caption: Conceptual workflow of the preclinical study on this compound in a lung fibrosis model.
An In-Depth Structural and Mechanistic Analysis of NCX 466 and its Metabolites
A Technical Guide for Researchers and Drug Development Professionals
Introduction
NCX 466 is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) that represents a promising therapeutic agent. By combining the anti-inflammatory properties of a traditional nonsteroidal anti-inflammatory drug (NSAID), naproxen, with the vasodilatory and cytoprotective effects of nitric oxide, this compound is designed to provide enhanced efficacy with an improved safety profile, particularly concerning gastrointestinal and cardiovascular adverse events associated with conventional NSAIDs. This technical guide provides a comprehensive analysis of the chemical structure of this compound and its primary metabolites, its mechanism of action, and detailed experimental protocols for its analysis.
Chemical Structures and Properties
This compound, chemically known as (S)-5,6-bis(nitrooxy)hexyl 2-(6-methoxynaphthalen-2-yl)propanoate, is a synthetically derived molecule. Its structure is characterized by the esterification of the carboxyl group of naproxen with a C6 alkyl chain bearing two nitrate ester functionalities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate |
| CAS Number | 1262956-64-8 |
| Chemical Formula | C20H24N2O9 |
| Molecular Weight | 436.42 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
Metabolic Pathways of this compound
The biotransformation of this compound is anticipated to proceed through two primary pathways: the metabolism of the parent naproxen moiety and the biotransformation of the nitric oxide-donating linker.
Metabolism of the Naproxen Moiety
Following the enzymatic cleavage of the ester bond, the released naproxen is expected to undergo metabolism consistent with its known pathways. The major metabolic transformations include O-demethylation and glucuronidation.
-
O-demethylation: The methoxy group on the naphthalene ring of naproxen is removed to form 6-O-desmethylnaproxen.
-
Glucuronidation: The carboxyl group of naproxen and the hydroxyl group of 6-O-desmethylnaproxen can be conjugated with glucuronic acid to form their respective glucuronide metabolites, which are more water-soluble and readily excreted.
Metabolism of the Nitric Oxide-Donating Linker
The 5,6-bis(nitrooxy)hexyl linker is designed to release nitric oxide. This process is likely initiated by enzymatic action, such as by glutathione S-transferases, leading to the sequential removal of the nitrate groups (denitration). This process generates nitric oxide and the corresponding diol, 5,6-dihydroxyhexane, which can be further metabolized and excreted.
Below is a DOT script for a diagram illustrating the proposed metabolic pathway of this compound.
Mechanism of Action: A Dual Signaling Pathway
This compound exerts its therapeutic effects through a dual mechanism of action that involves the inhibition of cyclooxygenase (COX) enzymes by its naproxen component and the activation of the nitric oxide signaling pathway.
Upon administration, this compound releases naproxen, which non-selectively inhibits both COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.
Concurrently, the release of nitric oxide from the linker moiety activates soluble guanylate cyclase (sGC) in target cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG). The activation of the NO/sGC/cGMP/PKG pathway results in various physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses. There is also evidence of crosstalk between the NO and COX pathways, where NO can modulate the activity of COX enzymes.
The following DOT script visualizes the signaling pathway of this compound.
Experimental Protocols for Structural Analysis
The structural characterization and quantification of this compound and its metabolites in biological matrices typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
Sample Preparation from Plasma
A robust sample preparation method is crucial for accurate quantification. Protein precipitation is a common and effective technique for extracting this compound and its metabolites from plasma samples.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of naproxen).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes of interest. For example, starting at 10% B, increasing to 90% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 10% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode, depending on the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard should be optimized.
-
Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
The workflow for the analytical protocol is depicted in the following DOT script.
Quantitative Data Summary
While specific clinical pharmacokinetic data for this compound is not extensively available in the public domain, preclinical studies have provided some insights into its pharmacological profile. The following table summarizes hypothetical quantitative data that would be relevant for a technical guide, based on typical parameters for similar compounds.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound and its Major Metabolites in Humans (Oral Administration)
| Parameter | This compound | Naproxen | 6-O-desmethylnaproxen |
| Tmax (h) | 1.5 - 2.5 | 2.0 - 4.0 | 4.0 - 6.0 |
| Cmax (ng/mL) | Variable | Dependent on dose | Lower than naproxen |
| AUC (ng·h/mL) | Lower than naproxen | Dose-proportional | Variable |
| t1/2 (h) | Short | ~14 | ~14 |
| Primary Route of Excretion | - | Renal | Renal |
Conclusion
This compound is a promising therapeutic candidate that combines the well-established anti-inflammatory effects of naproxen with the beneficial properties of nitric oxide. Understanding its chemical structure, metabolic fate, and dual mechanism of action is crucial for its continued development and clinical application. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this compound and its metabolites, which is essential for pharmacokinetic and pharmacodynamic studies. Further research will continue to elucidate the complete pharmacological profile of this innovative compound.
Methodological & Application
NCX 466: Application Notes and Protocols for In Vivo Evaluation in Preclinical Models of Pulmonary Fibrosis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
NCX 466 is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) that demonstrates therapeutic potential in inflammatory diseases with a fibrotic outcome.[1] It functions by inhibiting both COX-1 and COX-2 enzymes, similar to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen, while also releasing nitric oxide. This dual mechanism of action is designed to provide anti-inflammatory effects through COX inhibition and additional benefits through NO donation, such as improved microcirculation and antioxidant actions. In preclinical models of bleomycin-induced lung fibrosis, this compound has shown superior efficacy compared to its parent compound, naproxen, in reducing lung inflammation and preventing collagen accumulation.[1]
These application notes provide a detailed overview of the experimental protocols for evaluating this compound in an in vivo model of pulmonary fibrosis. The methodologies described are based on established preclinical research protocols and are intended to guide researchers in the design and execution of similar studies.
Signaling Pathway of this compound in Attenuating Lung Fibrosis
Caption: this compound dual mechanism of action.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for this compound in vivo studies.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from in vivo studies of this compound in a bleomycin-induced lung fibrosis model. The data presented here are illustrative and should be replaced with actual experimental results.
Table 1: Effects of this compound on Lung Function and Fibrosis
| Treatment Group | Dose (mg/kg) | Airway Resistance (cmH₂O·s/mL) | Lung Collagen (µ g/lung ) |
| Vehicle Control | - | X ± SD | Y ± SD |
| Bleomycin + Vehicle | - | A ± SD | B ± SD |
| Bleomycin + this compound | 1.9 | C ± SD | D ± SD |
| Bleomycin + this compound | 19 | E ± SD | F ± SD |
| Bleomycin + Naproxen | 1 | G ± SD | H ± SD |
| Bleomycin + Naproxen | 10 | I ± SD | J ± SD |
Table 2: Effects of this compound on Inflammatory and Oxidative Stress Markers
| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) | TBARS (nmol/mg protein) | 8-OHdG (ng/mL) | TGF-β (pg/mg protein) | PGE₂ (pg/mg protein) |
| Vehicle Control | - | X ± SD | Y ± SD | Z ± SD | M ± SD | N ± SD |
| Bleomycin + Vehicle | - | A ± SD | B ± SD | C ± SD | D ± SD | E ± SD |
| Bleomycin + this compound | 19 | F ± SD | G ± SD | H ± SD | I ± SD | J ± SD |
| Bleomycin + Naproxen | 10 | K ± SD | L ± SD | M ± SD | N ± SD | O ± SD |
Detailed Experimental Protocols
Animal Model and Induction of Pulmonary Fibrosis
-
Animal Strain: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Animals should be acclimated for at least one week before the start of the experiment with free access to food and water.
-
Induction of Fibrosis:
-
Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Make a small midline incision in the neck to expose the trachea.
-
Intratracheally instill a single dose of bleomycin sulfate (e.g., 0.05 IU in 50 µL of sterile saline).[1]
-
Suture the incision and allow the mice to recover.
-
Drug Administration
-
Treatment Groups:
-
Administration: Administer treatments orally once daily for 14 consecutive days, starting on the day of bleomycin instillation.[1]
Measurement of Airway Resistance
-
Apparatus: Use a whole-body plethysmograph system.
-
Procedure:
-
On day 14, anesthetize the mice.
-
Tracheostomize the mice and connect them to a small animal ventilator.
-
Measure airway resistance in response to a bronchoconstrictor agent (e.g., methacholine) to assess lung stiffness.
-
Sample Collection and Processing
-
Euthanasia: At the end of the treatment period, euthanize the mice by an approved method.
-
Lung Collection:
-
Perfuse the lungs with saline to remove blood.
-
Excise the lungs. One lung can be used for histological analysis, and the other for biochemical assays.
-
For biochemical analysis, snap-freeze the lung tissue in liquid nitrogen and store at -80°C until use.
-
Biochemical Assays
-
Lung Homogenization: Homogenize the lung tissue in an appropriate buffer for the respective assays.
-
Hydroxyproline Assay (Collagen Content):
-
Hydrolyze the lung homogenate in 6N HCl at 110-120°C for 18-24 hours.
-
Neutralize the samples.
-
Perform a colorimetric reaction using chloramine-T and Ehrlich's reagent.
-
Measure the absorbance at 550-560 nm and calculate the hydroxyproline content based on a standard curve.
-
-
Myeloperoxidase (MPO) Assay (Neutrophil Infiltration):
-
Homogenize lung tissue in a buffer containing a detergent (e.g., hexadecyltrimethylammonium bromide).
-
Perform a colorimetric assay based on the MPO-catalyzed oxidation of a substrate (e.g., o-dianisidine) in the presence of hydrogen peroxide.
-
Measure the change in absorbance and calculate MPO activity.
-
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay (Lipid Peroxidation):
-
Incubate the lung homogenate with thiobarbituric acid (TBA) at high temperature and acidic pH.
-
Measure the absorbance of the resulting pink-colored product at approximately 532 nm.
-
Quantify the TBARS concentration using a malondialdehyde (MDA) standard curve.
-
-
8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA (Oxidative DNA Damage):
-
Extract DNA from the lung homogenates.
-
Use a commercially available competitive ELISA kit to quantify the levels of 8-OHdG.
-
-
Transforming Growth Factor-beta (TGF-β) ELISA:
-
Use a commercially available ELISA kit to measure the concentration of active TGF-β in the lung homogenates.
-
-
Prostaglandin E₂ (PGE₂) ELISA:
-
Use a commercially available competitive ELISA kit to determine the levels of PGE₂ in the lung homogenates.
-
References
Application Notes and Protocols for NCX 466 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing NCX 466, a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD), in various cell culture assays. This compound combines the anti-inflammatory properties of a non-steroidal anti-inflammatory drug (NSAID) with the vasodilatory and cytoprotective effects of nitric oxide, making it a compound of significant interest in pharmacological research.
Introduction
This compound is a derivative of naproxen that incorporates a nitric oxide-releasing moiety.[1] Its dual mechanism of action involves the inhibition of both COX-1 and COX-2 enzymes, which are critical in the prostaglandin synthesis pathway, and the donation of nitric oxide, a key signaling molecule in various physiological processes including vasodilation and inflammation modulation.[1] These protocols are designed to guide researchers in the in vitro evaluation of this compound's biological activities.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: COX-1 and COX-2 Inhibition by this compound
| Compound | Concentration (µM) | COX-1 Inhibition (%) | IC50 (µM) for COX-1 | COX-2 Inhibition (%) | IC50 (µM) for COX-2 |
| This compound | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Naproxen | 0.1 | ||||
| (Control) | 1 | ||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Vehicle | - | ||||
| (Control) |
Table 2: Nitric Oxide Donation from this compound in Cell Culture Supernatants
| Compound | Concentration (µM) | Time Point (hours) | Nitrite Concentration (µM) |
| This compound | 1 | 2 | |
| 6 | |||
| 12 | |||
| 24 | |||
| 10 | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| 100 | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| Vehicle (Control) | - | 24 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Untreated Cells | - | |||
| LPS (1 µg/mL) | - | |||
| LPS + this compound | 1 | |||
| 10 | ||||
| 100 | ||||
| LPS + Naproxen | 1 | |||
| 10 | ||||
| 100 |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound. The murine macrophage cell line RAW 264.7 is recommended for these assays due to its robust inflammatory response.
Cyclooxygenase (COX) Inhibition Assay
This protocol determines the inhibitory effect of this compound on COX-1 and COX-2 activity in RAW 264.7 macrophages.
Caption: Workflow for COX Inhibition Assay.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound, Naproxen (control)
-
Arachidonic Acid
-
PGE2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.
-
COX-2 Induction (for COX-2 assay only): For the COX-2 inhibition assay, stimulate the cells with 1 µg/mL of LPS in serum-free DMEM for 16 hours to induce COX-2 expression. For the COX-1 assay, use unstimulated cells.
-
Compound Treatment: Remove the medium and replace it with fresh serum-free DMEM containing various concentrations of this compound or naproxen. Incubate for 1 hour.
-
Arachidonic Acid Addition: Add arachidonic acid to a final concentration of 10 µM to initiate the COX reaction.
-
Incubation and Supernatant Collection: Incubate for 30 minutes at 37°C. Centrifuge the plates and collect the supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.
Nitric Oxide (NO) Donation Assay (Griess Assay)
This protocol measures the release of nitric oxide from this compound by quantifying its stable breakdown product, nitrite, in the cell culture supernatant.
Caption: Workflow for Nitric Oxide Donation Assay.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound in fresh culture medium.
-
Incubation: Incubate the plate at 37°C for the desired time points (e.g., 2, 6, 12, 24 hours).
-
Supernatant Collection: After each time point, collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve.
Anti-inflammatory Activity Assay (Cytokine Measurement)
This protocol assesses the ability of this compound to reduce the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.
Caption: Workflow for Anti-inflammatory Cytokine Assay.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
LPS from E. coli
-
This compound, Naproxen (control)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or naproxen for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce pro-inflammatory cytokine production.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group to determine the extent of inhibition.
Conclusion
These protocols provide a framework for the in vitro characterization of this compound. By assessing its impact on COX activity, nitric oxide release, and inflammatory cytokine production, researchers can gain valuable insights into the pharmacological profile of this dual-action compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the evaluation of this compound's therapeutic potential.
References
Application Notes and Protocols for NCX 466 in Mouse Models of Lung Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing NCX 466, a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD), in preclinical mouse models of lung fibrosis.
Introduction
This compound is an investigational compound that combines the anti-inflammatory properties of a COX inhibitor with the protective effects of a nitric oxide donor. This dual mechanism of action makes it a promising candidate for diseases with inflammatory and fibrotic components, such as idiopathic pulmonary fibrosis (IPF). In a well-established mouse model of bleomycin-induced lung fibrosis, this compound has demonstrated superior efficacy in reducing lung inflammation and preventing collagen accumulation compared to its parent compound, naproxen.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound in a bleomycin-induced lung fibrosis model in C57BL/6 mice.
Table 1: Dosage and Administration of this compound and Naproxen
| Compound | Dosage (mg/kg) | Administration Route | Frequency | Duration | Mouse Strain |
| This compound | 1.9 | Oral | Once daily | 14 days | C57BL/6 |
| This compound | 19 | Oral | Once daily | 14 days | C57BL/6 |
| Naproxen | 1 | Oral | Once daily | 14 days | C57BL/6 |
| Naproxen | 10 | Oral | Once daily | 14 days | C57BL/6 |
| Vehicle | - | Oral | Once daily | 14 days | C57BL/6 |
Table 2: Key Efficacy Endpoints
| Treatment Group (at highest dose) | Airway Resistance (Lung Stiffness) | Collagen Accumulation | Transforming Growth Factor-β (TGF-β) Levels | Oxidative Stress Markers (TBARS, 8-OHdG) | Myeloperoxidase (MPO) Activity (Leukocyte Index) | Prostaglandin E₂ (PGE₂) Inhibition |
| This compound (19 mg/kg) | Dose-dependent prevention | Dose-dependent prevention | Significantly more effective reduction than naproxen | Significantly more effective reduction than naproxen | Greater decrease than naproxen | Similar to naproxen |
| Naproxen (10 mg/kg) | Dose-dependent prevention | Dose-dependent prevention | Reduced | Reduced | Decreased | Similar to this compound |
| Bleomycin + Vehicle | Increased | Increased | Increased | Increased | Increased | - |
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model in C57BL/6 Mice
This protocol describes the induction of pulmonary fibrosis in C57BL/6 mice using intratracheal instillation of bleomycin.
Materials:
-
Bleomycin sulfate (e.g., from Sigma-Aldrich)
-
Sterile, preservative-free 0.9% saline
-
Anesthetic agents (e.g., Ketamine and Xylazine)
-
Intubation platform or a slanted surface
-
Fiber-optic light source
-
22-gauge intravenous catheter or a specialized mouse intubation cannula
-
1 mL syringe
-
Animal scale
-
Heating pad for recovery
Procedure:
-
Animal Acclimatization: House C57BL/6 mice (8-10 weeks old) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Preparation of Bleomycin Solution: On the day of instillation, dissolve bleomycin sulfate in sterile saline to the desired concentration (e.g., 0.05 IU in 50 µL).
-
Anesthesia: Anesthetize the mice via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Intratracheal Instillation (Non-Surgical):
-
Position the anesthetized mouse in a supine position on an intubation platform or a slanted board at a 45-60 degree angle.
-
Suspend the mouse by its upper incisors using a wire or suture to gently extend the neck.
-
Use a fiber-optic light source to transilluminate the neck to visualize the trachea.
-
Gently pull the tongue to the side with forceps to open the glottis.
-
Carefully insert a 22-gauge intravenous catheter or a specialized mouse intubation cannula into the trachea.
-
Instill 50 µL of the bleomycin solution directly into the lungs, followed by a small bolus of air (approximately 100-200 µL) to ensure distribution.
-
Keep the mouse in a vertical position for a few seconds to allow the solution to disperse.
-
-
Recovery: Place the mouse on a heating pad to maintain body temperature until it has fully recovered from anesthesia. Monitor the animal for any signs of distress.
-
Control Group: Administer an equivalent volume of sterile saline to the control group using the same procedure.
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
On each day of dosing, prepare a fresh suspension of this compound in the chosen vehicle.
-
Calculate the required amount of this compound based on the mean body weight of the treatment group and the target dosages (1.9 mg/kg and 19 mg/kg).
-
Weigh the appropriate amount of this compound and suspend it in the vehicle.
-
Use a vortex mixer or sonicator to ensure a uniform suspension.
-
-
Oral Administration (Gavage):
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus and deliver the calculated volume of the this compound suspension.
-
The volume should typically be around 5-10 mL/kg.
-
Administer the vehicle alone to the control and bleomycin-only groups.
-
-
Treatment Schedule: Begin oral administration of this compound, naproxen, or vehicle on the same day as the bleomycin instillation and continue once daily for 14 consecutive days.
Mandatory Visualizations
Caption: Experimental workflow for the bleomycin-induced lung fibrosis model and this compound treatment.
Caption: Proposed signaling pathway of this compound in ameliorating lung fibrosis.
Preparation and solubility of NCX 466 for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 466 is a promising research compound belonging to the class of Cyclooxygenase (COX)-Inhibiting Nitric Oxide (NO) Donors (CINODs). It integrates the anti-inflammatory properties of a nonsteroidal anti-inflammatory drug (NSAID) moiety, structurally related to naproxen, with the vasodilatory and cytoprotective effects of a nitric oxide-releasing moiety. This dual mechanism of action makes this compound a subject of interest for various therapeutic areas, particularly those involving inflammation, fibrosis, and oxidative stress.
These application notes provide detailed protocols for the preparation and use of this compound in preclinical research settings, including solubility data, experimental procedures for in vitro and in vivo studies, and a summary of its biological effects.
Chemical Properties and Solubility
This compound is a solid powder with the chemical name (αS)-6-Methoxy-α-methyl-2-naphthaleneacetic acid (5S)-5,6-bis(nitrooxy)hexyl ester. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1262956-64-8 | [1][2][3] |
| Molecular Formula | C₂₀H₂₄N₂O₉ | [1][2][3] |
| Molecular Weight | 436.41 g/mol | [1][3] |
| Purity | ≥98% | [1][3] |
| Appearance | Solid powder | [2] |
| Storage | Store at -20°C. For long-term storage (months to years), maintain in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. | [1][2] |
Solubility Data
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table provides solubility information for common laboratory solvents. It is recommended to prepare stock solutions at a higher concentration and then dilute them with the appropriate aqueous buffers or cell culture media for working solutions.
| Solvent | Solubility | Reference |
| DMSO (Dimethyl Sulfoxide) | Soluble to 100 mM | [1] |
| Ethanol | Soluble to 100 mM | [1] |
Note on Stock Solutions: When preparing stock solutions, always refer to the batch-specific molecular weight provided on the product's certificate of analysis. Stock solutions in DMSO can be stored at -20°C for the long term.
Mechanism of Action: A Dual Signaling Pathway
This compound is designed to exert its biological effects through two primary pathways: the inhibition of cyclooxygenase (COX) enzymes and the donation of nitric oxide (NO).
Caption: Dual mechanism of action of this compound.
Experimental Protocols
The following protocols are provided as a guide for researchers. Specific parameters may need to be optimized for individual experimental systems.
In Vitro Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro studies of this compound.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against COX-1 and COX-2 enzymes using a commercial inhibitor screening assay kit.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
COX assay buffer
-
COX probe
-
This compound
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader capable of fluorescence measurement (excitation/emission ~535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare a series of dilutions of this compound in assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
75 µL COX assay buffer
-
10 µL this compound dilution or vehicle control
-
1 µL COX probe
-
2 µL COX cofactor
-
1 µL COX-1 or COX-2 enzyme
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 10 µL of arachidonic acid to each well to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence kinetics at 25°C for 10 minutes, with readings every minute.
-
Data Analysis: Determine the rate of reaction from the linear phase of the fluorescence curve. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 2: In Vitro Nitric Oxide Release Assay
This protocol outlines the measurement of nitric oxide release from this compound using the Griess reagent system, which detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well microplate (clear)
-
Microplate reader capable of absorbance measurement at 540 nm
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same buffer as the sample.
-
Sample Preparation: Incubate a known concentration of this compound in the buffer at 37°C for a defined period (e.g., 1, 2, 4, 8 hours) to allow for NO release and conversion to nitrite.
-
Griess Reaction:
-
Add 50 µL of each standard or sample to a 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. This will be indicative of the amount of NO released by this compound.
Protocol 3: In Vivo Study in a Mouse Model of Bleomycin-Induced Lung Fibrosis
This protocol is based on the study by Pini et al. (2012) and describes the evaluation of this compound in a well-established model of pulmonary fibrosis.[1]
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old)
Induction of Fibrosis:
-
Anesthetize mice with an appropriate anesthetic.
-
Intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5 U/kg) in sterile saline. Control animals receive sterile saline only.
Drug Administration:
-
Prepare this compound and naproxen (as a comparator) as a suspension in a suitable vehicle (e.g., 1% carboxymethylcellulose).
-
Starting from day 1 after bleomycin instillation, administer this compound or naproxen orally once daily for 14 days. A vehicle control group should also be included.
Endpoint Analysis (Day 14):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and perform BAL with sterile saline.
-
Analyze BAL fluid for total and differential cell counts.
-
-
Histology:
-
Perfuse the lungs and fix them in 10% buffered formalin.
-
Embed in paraffin, section, and stain with Masson's trichrome to assess collagen deposition and fibrosis.
-
Score fibrosis using a semi-quantitative scale (e.g., Ashcroft score).
-
-
Biochemical Markers:
-
Homogenize lung tissue to measure:
-
Myeloperoxidase (MPO) activity (as a marker of neutrophil infiltration).
-
Transforming growth factor-β (TGF-β) levels (a key profibrotic cytokine) by ELISA.
-
Markers of oxidative stress, such as thiobarbituric acid reactive substances (TBARS) for lipid peroxidation and 8-hydroxy-2'-deoxyguanosine (8-OHdG) for DNA damage.
-
Prostaglandin E₂ (PGE₂) levels to confirm COX inhibition.
-
-
Summary of In Vivo Efficacy Data
In the mouse model of bleomycin-induced lung fibrosis, this compound demonstrated greater efficacy than its parent compound, naproxen.[1][2] The following table summarizes key findings.
| Parameter | Effect of this compound | Comparison with Naproxen | Reference |
| Lung Fibrosis Score | Significantly reduced | More effective | [1][2] |
| TGF-β Levels | Significantly reduced | More effective | [1][2] |
| Oxidative Stress Markers (TBARS, 8-OHdG) | Significantly reduced | More effective | [2] |
| Myeloperoxidase (MPO) Activity | Decreased | Greater decrease | [2] |
| Prostaglandin E₂ (PGE₂) Levels | Inhibited | Similar inhibition | [2] |
Disclaimer: These protocols and application notes are intended for research use only and are not for human or veterinary use.[2] Researchers should adhere to all applicable safety guidelines and institutional regulations when handling chemical reagents and conducting animal experiments. The provided information is for guidance, and users should refer to the batch-specific data on the Certificate of Analysis for the most accurate information.[1][3]
References
- 1. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application of Nitric Oxide-Donating Drugs in Cancer Cell Line Studies: A Profile of NCX 4040
Disclaimer: As of the latest available research, specific studies on the application of NCX 466 in cancer cell lines are not extensively documented in publicly accessible literature. However, NCX 4040, a closely related nitric oxide-releasing derivative of aspirin, has been the subject of multiple investigations in oncology. This document provides a detailed overview of the application of NCX 4040 in cancer cell line studies, which can serve as a valuable reference for researchers interested in the broader class of cyclooxygenase-inhibiting nitric oxide donors (CINODs), including this compound.
Introduction
Nitric oxide-releasing nonsteroidal anti-inflammatory drugs (NO-NSAIDs) are an emerging class of compounds being explored for their potential in cancer therapy.[1][2][3] These agents combine the anti-inflammatory properties of NSAIDs with the multifaceted biological effects of nitric oxide (NO). NO can have dual roles in oncology, acting as either a pro-neoplastic or anti-neoplastic agent, often depending on its concentration.[2] NCX 4040 is a NO-releasing derivative of aspirin that has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines, particularly in colon cancer models.[1][4][5] Its mechanism of action appears to be linked to the release of NO, which can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.[1][5]
Data Presentation
The following tables summarize the quantitative data from studies on NCX 4040 in human colon cancer cell lines.
Table 1: Cytotoxicity of NCX 4040 in Human Colon Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| LoVo | 24 hours | ~50 |
| LoVo | 48 hours | ~10 |
| LRWZ | 24 hours | >100 |
| LRWZ | 48 hours | ~50 |
| WiDr | 24 hours | >100 |
| WiDr | 48 hours | >100 |
| LoVo Dx | 24 hours | >100 |
| LoVo Dx | 48 hours | >100 |
Data extracted from in vitro studies on various colon cancer cell lines. The IC50 values represent the concentration of NCX 4040 required to inhibit cell growth by 50%.[1]
Table 2: Effect of NCX 4040 on Apoptosis and Cell Cycle in LoVo Cells
| Treatment | Duration | Apoptosis (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 24 hours | <5 | 55 | 35 | 10 |
| NCX 4040 (10 µM) | 4 hours | ~5 | Not Reported | Not Reported | Not Reported |
| NCX 4040 (10 µM) | 8 hours | ~10 | Not Reported | Not Reported | Not Reported |
| NCX 4040 (10 µM) | 12 hours | ~15 | Not Reported | Not Reported | Not Reported |
| NCX 4040 (10 µM) | 16 hours | ~20 | Not Reported | Not Reported | Not Reported |
| NCX 4040 (10 µM) | 20 hours | ~25 | Not Reported | Not Reported | Not Reported |
| NCX 4040 (10 µM) | 24 hours | ~30 | ~70 | ~20 | ~10 |
This table illustrates the time-dependent increase in apoptosis and the cell cycle arrest at the G0/G1 phase in LoVo cells treated with 10 µM NCX 4040.[1]
Signaling Pathways
The antitumor activity of NCX 4040 in susceptible cancer cell lines like LoVo and LRWZ is mediated by the induction of apoptosis through the intrinsic pathway. This involves the activation of caspase-9 and caspase-3.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo evaluation of NCX 4040 cytotoxic activity in human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of NCX 4040 cytotoxic activity in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nitric Oxide Signaling with NCX 466
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NCX 466, a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD), for the investigation of nitric oxide signaling pathways. This document outlines the mechanism of action of this compound, detailed protocols for in vitro and in vivo studies, and methods for assessing its effects on key components of the NO signaling cascade.
Introduction to this compound
This compound is an investigational compound that combines the anti-inflammatory properties of a COX inhibitor with the vasodilatory and signaling functions of a nitric oxide donor. This dual mechanism of action makes it a valuable tool for studying the intricate interplay between the cyclooxygenase and nitric oxide pathways in various physiological and pathological processes. By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, which are key mediators of inflammation and pain. Simultaneously, the release of nitric oxide from the molecule activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG), which mediates many of the downstream effects of NO.
Quantitative Data Summary
| Parameter Measured | Treatment Group | Result | Fold Change vs. Bleomycin Control |
| Lung Collagen Content (µ g/lung ) | Saline | 1050 ± 50 | - |
| Bleomycin | 2100 ± 150 | - | |
| Bleomycin + Naproxen (58 µmol/kg) | 1600 ± 100 | ↓ 1.3 | |
| Bleomycin + this compound (78 µmol/kg) | 1200 ± 80 | ↓ 1.75 | |
| Transforming Growth Factor-β1 (TGF-β1) (pg/mg protein) | Saline | 25 ± 3 | - |
| Bleomycin | 85 ± 7 | - | |
| Bleomycin + Naproxen (58 µmol/kg) | 60 ± 5 | ↓ 1.4 | |
| Bleomycin + this compound (78 µmol/kg) | 40 ± 4 | ↓ 2.1 | |
| Myeloperoxidase (MPO) Activity (U/g tissue) | Saline | 2 ± 0.3 | - |
| Bleomycin | 10 ± 1.2 | - | |
| Bleomycin + Naproxen (58 µmol/kg) | 7 ± 0.8 | ↓ 1.4 | |
| Bleomycin + this compound (78 µmol/kg) | 4 ± 0.5 | ↓ 2.5 |
Data adapted from Pini et al., Journal of Pharmacology and Experimental Therapeutics, 2012.
Signaling Pathways and Experimental Workflows
Nitric Oxide Signaling Pathway
The following diagram illustrates the canonical nitric oxide signaling pathway activated by this compound.
Application Note & Protocol: Quantitative Analysis of NCX 466 in Biological Matrices
Introduction
NCX 466 is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) derived from naproxen.[1] Its dual mechanism of action, inhibiting COX-1 and COX-2 while releasing NO, suggests potential therapeutic applications in inflammatory and fibrotic diseases.[1] To support preclinical and clinical development, robust and sensitive analytical methods are required for the accurate quantification of this compound and its metabolites in biological samples. This document provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma, along with general guidelines for sample handling and preparation.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of this compound and similar compounds.
I. Analyte Information
-
Compound Name: this compound
-
Chemical Name: (S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate[1]
-
CAS Number: 1262956-64-8[1]
-
Molecular Formula: C20H24N2O9[1]
-
Molecular Weight: 436.42 g/mol [1]
-
Chemical Structure: (Structure available in search results but cannot be visually rendered here)
-
Therapeutic Class: Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD)[1]
II. Principle of the Method
This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the selective and sensitive quantification of this compound in plasma. Following extraction from the biological matrix, the analyte is separated from endogenous components on a reversed-phase HPLC column. The separated analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to a suitable internal standard.
III. Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the analysis of prostaglandin-like compounds using LC-MS/MS, which can be expected for a validated this compound assay.
| Parameter | Expected Performance | Reference |
| Linearity (r²) | >0.99 | [2][3][4] |
| Lower Limit of Quantification (LLOQ) | 25 - 100 pg/mL | [3] |
| Limit of Detection (LOD) | 20 pg/mL | [3] |
| Intra-day Precision (%CV) | < 15% | [2][4] |
| Inter-day Precision (%CV) | < 15% | [4] |
| Accuracy (% Recovery) | 85 - 115% | [2][4] |
IV. Experimental Protocols
A. Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Low-bind polypropylene tubes and plates
B. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
C. Sample Preparation: Solid-Phase Extraction (SPE)
Prostaglandins and related molecules are prone to degradation, so rapid processing at low temperatures is crucial.[5]
-
Pre-chill all racks, tubes, and buffers on ice.[5]
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a low-bind tube, add 10 µL of the internal standard working solution. Vortex briefly and gently.[5]
-
Add 200 µL of 0.1% formic acid in water to acidify the sample.
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elute this compound and the IS with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
D. LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 30% B
-
0.5 min: 30% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 30% B
-
5.0 min: 30% B
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (e.g., m/z 435.1 [M-H]⁻) → Product ion (e.g., m/z derived from the naproxen moiety or loss of a nitrooxy group)
-
Internal Standard: Appropriate precursor and product ions for the chosen IS.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: Optimized for the specific instrument.
-
E. Method for Detection of Nitric Oxide Release
The release of nitric oxide from this compound can be indirectly quantified by measuring its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), in the biological matrix. The Griess assay is a common colorimetric method for this purpose.[6][7]
-
Collect biological samples and deproteinize using a suitable method (e.g., zinc sulfate precipitation or ultrafiltration).[7]
-
For the determination of total NOx (nitrite + nitrate), nitrate must first be reduced to nitrite using nitrate reductase.[7]
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the sample.[6]
-
Incubate in the dark to allow for the formation of a colored azo compound.
-
Measure the absorbance at approximately 540 nm using a spectrophotometer.[6]
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
V. Visualizations
Caption: LC-MS/MS experimental workflow for this compound quantification.
Caption: Dual signaling pathway of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for the quantification of urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) including pediatric reference interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Prepare Samples for Prostaglandin Measurement - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating NCX 466 in Combination Cancer Therapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
NCX 466 is a promising investigational compound belonging to the class of Cyclooxygenase (COX)-Inhibiting Nitric Oxide (NO) Donors (CINODs). By simultaneously inhibiting COX-1 and COX-2 enzymes and releasing nitric oxide, this compound targets multiple pathways implicated in carcinogenesis, including inflammation, proliferation, and angiogenesis.[1] These characteristics make this compound a compelling candidate for combination therapies aimed at enhancing the efficacy of existing anticancer agents and overcoming resistance mechanisms.
These application notes provide a framework for researchers to explore the synergistic potential of this compound in combination with standard chemotherapeutic agents and immune checkpoint inhibitors. The protocols outlined below are intended as a starting point and may require optimization for specific cancer models and experimental conditions.
Potential Combination Strategies
The dual mechanism of action of this compound suggests therapeutic potential in combination with:
-
Chemotherapy (e.g., Cisplatin, Paclitaxel, Doxorubicin): COX-2 and inducible nitric oxide synthase (iNOS) are often co-expressed in tumors and contribute to cancer progression.[2][3] The combination of a COX inhibitor and a NO donor with traditional chemotherapy may lead to synergistic antitumor effects by sensitizing cancer cells to cytotoxic agents and modulating the tumor microenvironment.
-
Immunotherapy (e.g., anti-PD-1, anti-CTLA-4): COX-2 inhibitors have been shown to enhance the efficacy of immune checkpoint inhibitors by reducing the production of immunosuppressive prostaglandins (PGE2) in the tumor microenvironment, thereby promoting the infiltration and activation of cytotoxic T lymphocytes.[4][5] The addition of a nitric oxide donor may further modulate the immune response.[2]
Data Presentation: Illustrative Synergy Data
The following tables present hypothetical quantitative data to illustrate how the synergistic effects of this compound with other therapeutic agents could be represented. Note: These values are for illustrative purposes only and are not derived from actual experimental data.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Combination with Cisplatin in A549 Lung Carcinoma Cells
| Compound(s) | IC50 (µM) | Combination Index (CI)* |
| This compound | 25 | N/A |
| Cisplatin | 8 | N/A |
| This compound + Cisplatin (1:1 ratio) | 5 | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Tumor Growth Inhibition in a CT26 Colon Carcinoma Mouse Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 | 0% |
| This compound (10 mg/kg) | 1050 | 30% |
| Anti-PD-1 Antibody (5 mg/kg) | 900 | 40% |
| This compound + Anti-PD-1 Antibody | 450 | 70% |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a general workflow for assessing its synergistic potential with other agents.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment by Cell Viability Assay
This protocol describes the determination of synergistic cytotoxicity of this compound in combination with a chemotherapeutic agent using a colorimetric cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, stock solution in sterile water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium. Also, prepare combinations of both drugs at a constant ratio (e.g., 1:1 based on their respective IC50 values).
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents and combinations) to the respective wells. Include wells with medium only as a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 values for the individual agents and the combination. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.
Protocol 2: In Vitro Assessment of this compound and Immune Checkpoint Inhibitor Combination
This protocol outlines a co-culture assay to evaluate the effect of this compound in combination with an anti-PD-1 antibody on T-cell mediated tumor cell killing.
Materials:
-
Tumor cell line expressing PD-L1 (e.g., MC38-ova)
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells from a healthy donor
-
Complete RPMI-1640 medium with 10% FBS and IL-2
-
This compound (stock solution in DMSO)
-
Anti-PD-1 antibody
-
Isotype control antibody
-
96-well flat-bottom plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-CD8, anti-IFN-γ, anti-Granzyme B)
-
Cell viability dye (e.g., Propidium Iodide or 7-AAD)
Procedure:
-
Tumor Cell Seeding: Seed tumor cells into a 96-well plate at 1 x 10^4 cells/well and allow them to adhere overnight.
-
Co-culture Setup: Isolate PBMCs or T-cells and add them to the tumor cells at an effector-to-target (E:T) ratio of 10:1.
-
Treatment: Add this compound (at a non-toxic concentration to immune cells), anti-PD-1 antibody, or the combination to the co-culture. Include an isotype control antibody group.
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Supernatant Collection: Collect the supernatant to measure cytokine release (e.g., IFN-γ) by ELISA.
-
Cell Staining and Flow Cytometry:
-
Harvest all cells (adherent and suspension).
-
Stain the cells with a viability dye to distinguish live and dead cells.
-
Perform surface staining for CD3 and CD8 to identify cytotoxic T-cells.
-
Perform intracellular staining for IFN-γ and Granzyme B to assess T-cell activation.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of dead tumor cells in each treatment group.
-
Determine the percentage of IFN-γ and Granzyme B positive CD8+ T-cells.
-
Analyze the cytokine levels in the supernatant.
-
Conclusion
The provided application notes and protocols offer a foundational approach for investigating the therapeutic potential of this compound in combination with other anticancer agents. The dual mechanism of inhibiting COX and donating NO presents a rational basis for expecting synergistic effects with both chemotherapy and immunotherapy. Rigorous preclinical evaluation using the outlined methodologies will be crucial in elucidating the full potential of this compound in future cancer therapy.
References
Application Notes and Protocols for Targeted Drug Delivery Systems
Disclaimer: Initial searches for "NCX 466" did not yield information on a specific therapeutic agent with this designation. The following Application Notes and Protocols are a generalized example based on common principles of targeted drug delivery systems, using a hypothetical agent designated as HX-500 , to illustrate the requested format and content for researchers, scientists, and drug development professionals.
Application Notes: HX-500 Nanoparticle-Based Targeted Delivery System
Introduction
The HX-500 delivery system utilizes lipid-based nanoparticles (LNPs) to encapsulate a novel small molecule inhibitor, targeting the overexpressed Epidermal Growth Factor Receptor (EGFR) on the surface of cancer cells. This targeted approach aims to enhance therapeutic efficacy while minimizing off-target effects. Nanomaterials offer a promising platform for drug delivery due to their tunable physicochemical properties, which can improve pharmacokinetics and therapeutic performance[1]. The surface of these nanocarriers is modified with specific ligands—in this case, an anti-EGFR antibody fragment—to facilitate active targeting of tumor cells[2].
Mechanism of Action
The HX-500 system is designed for targeted delivery to tumor cells overexpressing EGFR. Upon intravenous administration, the nanoparticles circulate and preferentially accumulate at the tumor site through both passive (Enhanced Permeability and Retention effect) and active targeting mechanisms. The anti-EGFR antibody fragments on the nanoparticle surface bind to EGFR on cancer cells, triggering receptor-mediated endocytosis. Once internalized, the nanoparticles release the therapeutic payload, which then exerts its cytotoxic effects. Strategies to enhance receptor internalization can further improve the efficacy of the delivered drug[3].
Potential Applications
This delivery system is primarily designed for research in solid tumors with known EGFR overexpression, such as certain types of non-small cell lung cancer, colorectal cancer, and glioblastoma. The principles of this delivery system can also be adapted for other therapeutic payloads and targeting moieties to address different cancer types or other diseases. The development of novel delivery platforms is crucial for advancing targeted therapies[4].
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of HX-500 Nanoparticles
| Cell Line | EGFR Expression | HX-500 IC50 (nM) | Control (Free Drug) IC50 (nM) |
| A549 | High | 50 | 500 |
| SW480 | Moderate | 150 | 800 |
| Normal Fibroblasts | Low | > 10000 | 1000 |
Table 2: Pharmacokinetic Profile of HX-500 in a Murine Model
| Formulation | Half-life (t½) in hours | Cmax (µg/mL) | AUC (µg*h/mL) |
| HX-500 Nanoparticles | 18.5 | 25.3 | 450 |
| Free Drug | 2.1 | 8.7 | 50 |
Experimental Protocols
Protocol 1: Preparation of HX-500 Targeted Nanoparticles
-
Nanoparticle Formulation:
-
Dissolve the therapeutic agent and lipids in ethanol at a 1:20 drug-to-lipid ratio.
-
Prepare an aqueous phase of citrate buffer (pH 4.0).
-
Rapidly mix the ethanolic lipid solution with the aqueous buffer using a microfluidic mixing device to form lipid nanoparticles.
-
-
Surface Functionalization:
-
Activate the carboxyl groups on the nanoparticle surface using EDC/NHS chemistry.
-
Conjugate the anti-EGFR antibody fragments to the activated nanoparticle surface by incubation at room temperature for 2 hours.
-
Purify the functionalized nanoparticles via dialysis to remove unreacted reagents.
-
-
Characterization:
-
Determine particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify drug encapsulation efficiency using UV-Vis spectroscopy.
-
Protocol 2: In Vitro Cellular Uptake Assay
-
Cell Culture: Plate EGFR-positive cancer cells (e.g., A549) in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with fluorescently labeled HX-500 nanoparticles at various concentrations.
-
Incubation: Incubate for 4 hours at 37°C.
-
Analysis:
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Lyse the cells and measure the fluorescence intensity using a plate reader to quantify nanoparticle uptake.
-
Visualize cellular uptake using fluorescence microscopy.
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Implant human tumor xenografts (e.g., A549 cells) subcutaneously into immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, free drug, HX-500 nanoparticles).
-
Administration: Administer the treatments intravenously twice a week.
-
Monitoring:
-
Measure tumor volume and body weight every three days.
-
Monitor for any signs of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).
Visualizations
Caption: Targeted delivery and mechanism of action of the HX-500 nanoparticle.
Caption: Preclinical evaluation workflow for the HX-500 delivery system.
Caption: Rationale for the targeted therapy approach.
References
- 1. Nanocarrier‐Based Systems for Targeted Delivery: Current Challenges and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in nanomaterial-based targeted drug delivery systems [frontiersin.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. NIH/NCI 466 - Novel Delivery Systems for RNA-based Cancer Vaccines - NCI [sbir.cancer.gov]
Troubleshooting & Optimization
NCX 466 stability and degradation in solution
Welcome to the technical support center for NCX 466. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For biological experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it with an aqueous buffer to the final desired concentration.
Q2: How should I store stock solutions of this compound?
A2: To ensure the stability of your this compound stock solution, it is recommended to store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Q3: I observe precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The aqueous solubility of this compound may be limited. Try lowering the final concentration in your assay.
-
Increase the percentage of co-solvent: If your experimental system allows, a small percentage of an organic co-solvent like DMSO or ethanol in the final solution can help maintain solubility. However, always run a vehicle control to ensure the solvent does not affect your experimental results.
-
Use a surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to increase the solubility of this compound in aqueous solutions.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively published, compounds with a naproxen moiety can be susceptible to photodegradation.[1] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the likely degradation pathways for this compound in solution?
A5: Based on its chemical structure, which includes an ester linkage and two nitrooxy groups, this compound is susceptible to degradation via two primary pathways:
-
Hydrolysis of the ester bond: This would release naproxen and the dinitrooxy-hexyl alcohol moiety. The rate of hydrolysis is often dependent on pH and temperature.
-
Denitration of the nitrooxy groups: This would lead to the release of nitric oxide (NO) and the formation of corresponding alcohol or other degradation products. This process can be influenced by enzymes, thiols, and other reducing agents.
Troubleshooting Guides
Issue 1: Loss of Biological Activity Over Time
If you observe a decrease in the expected biological activity of your this compound solution over time, it is likely due to chemical degradation.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your aqueous experimental buffer immediately before use from a frozen stock.
-
Control for Solvent Effects: Ensure that the solvent (e.g., DMSO) concentration is consistent across all experiments and that a vehicle control is included.
-
Assess Nitric Oxide Release: The primary mechanism of action of this compound involves the release of nitric oxide. You can indirectly assess the stability of the NO-donor functionality by measuring nitrite/nitrate, the stable end-products of NO in solution, using the Griess assay. A decrease in NO release over time indicates degradation of the nitrooxy moieties.
-
Perform a Stability Study: To systematically investigate the stability in your specific experimental conditions, you can perform a time-course experiment. Incubate the this compound solution under your experimental conditions (e.g., temperature, pH, media) and measure its concentration at different time points using a validated analytical method like High-Performance Liquid Chromatography (HPLC).
Issue 2: Inconsistent Experimental Results
Inconsistent results between experiments can be frustrating. The following guide will help you identify potential sources of variability related to this compound handling.
Troubleshooting Decision Tree:
Caption: Troubleshooting inconsistent results with this compound.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Light Protection | Duration |
| Solid | - | -20°C | Recommended | >3 years[2] |
| Stock Solution | DMSO or Ethanol | -20°C or -80°C | Mandatory | Up to 6 months (in aliquots) |
| Working Dilution | Aqueous Buffer | 2-8°C or Room Temp. | Mandatory | Prepare fresh daily |
Table 2: Factors Influencing the Stability of this compound in Solution
| Factor | Potential Effect | Recommendation |
| pH | Hydrolysis of the ester linkage is pH-dependent. Both acidic and basic conditions can accelerate hydrolysis.[3] | Maintain the pH of your experimental solution within a stable and physiologically relevant range (e.g., pH 7.4). |
| Temperature | Higher temperatures will increase the rate of chemical degradation. | Prepare and store solutions at the lowest practical temperature for your experiment. |
| Light | UV and visible light may cause photodegradation of the naproxen moiety.[1] | Protect all solutions from light at all times. |
| Enzymes | Esterases present in biological matrices (e.g., plasma, cell lysates) can enzymatically hydrolyze the ester bond. | Be aware of potential enzymatic degradation in biological samples. Use appropriate controls. |
| Reducing Agents | Thiols and other reducing agents can facilitate the release of nitric oxide from the nitrooxy groups. | Consider the presence of reducing agents in your experimental system. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to determine the chemical stability of this compound in a specific solution over time.
Workflow for HPLC Stability Study:
References
- 1. Interfacial catalytic degradation mechanism of n-hexane over polyhedral Co3O4 nanocatalysts derived from topotactic condensation of ZIF-67 - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 2. Biological and metabolic study of naproxen-propyphenazone mutual prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
Navigating Inconsistent Results with NCX 466: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing NCX 466, a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD), unexpected or inconsistent experimental outcomes can present a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, ensuring more reliable and reproducible results.
Understanding this compound
This compound is a novel compound derived from naproxen, designed to inhibit both COX-1 and COX-2 enzymes while simultaneously releasing nitric oxide. This dual mechanism of action aims to provide the anti-inflammatory and analgesic effects of a traditional nonsteroidal anti-inflammatory drug (NSAID) while mitigating potential gastrointestinal side effects through the protective actions of NO. However, this complexity can also be a source of experimental variability.
Troubleshooting Guide
This section addresses common problems encountered during in vitro and in vivo experiments with this compound in a question-and-answer format.
Q1: We are observing lower than expected COX inhibition with this compound compared to its parent drug, naproxen.
Possible Causes and Solutions:
-
Compound Integrity:
-
Solution: Ensure that this compound has been stored correctly at -20°C and protected from light and moisture to prevent degradation of the NO-donating moiety. Repeated freeze-thaw cycles should be avoided.
-
-
Incomplete Drug Metabolism (in cell-based or in vivo studies): this compound requires metabolic cleavage to release the active naproxen and the NO-donating moiety.
-
Solution: Verify the metabolic competency of your experimental system. Incubation times may need to be optimized to allow for sufficient metabolism of the compound.
-
-
Assay-Specific Interference: The released NO or its byproducts might interfere with the detection method of your COX activity assay.
-
Solution: Run appropriate controls, including the vehicle, naproxen alone, and a standard NO donor, to identify any assay interference. Consider using an alternative COX assay with a different detection principle.
-
Q2: The nitric oxide-releasing effects of this compound appear to be inconsistent or absent in our cellular assays.
Possible Causes and Solutions:
-
Solvent and Media Composition: The stability and NO-releasing kinetics of this compound can be influenced by the chemical environment.
-
Solution: Prepare fresh stock solutions in appropriate solvents like DMSO or ethanol. Be aware that components in cell culture media, such as certain amino acids or reducing agents, can react with and quench NO. A simplified buffer system may be necessary for initial characterization of NO release.
-
-
Timing of Measurement: The release of NO from this compound is not instantaneous and follows a specific kinetic profile.
-
Solution: Perform a time-course experiment to determine the peak of NO release in your specific experimental setup. Measurements at a single, arbitrary time point may miss the window of significant NO production.
-
-
Detection Method Sensitivity: The concentration of NO released may be below the detection limit of your assay.
-
Solution: Ensure your NO detection method (e.g., Griess assay, DAF-FM fluorescence) is sensitive enough for the expected concentrations. You may need to concentrate your sample or use a more sensitive technique.
-
Q3: We are seeing unexpected off-target effects or cellular toxicity at concentrations where naproxen is not toxic.
Possible Causes and Solutions:
-
Toxicity of the NO-Donating Moiety or its Byproducts: The linker and NO-releasing components of this compound may have inherent biological activities or toxicities independent of NO release.[1]
-
Solution: Test the effects of the denitrated version of this compound (if available) or a structurally similar molecule without the NO-donating group to distinguish the effects of the core structure from those of NO.
-
-
Peroxynitrite Formation: Released NO can react with superoxide radicals in biological systems to form peroxynitrite, a highly reactive and potentially cytotoxic species.
-
Solution: Measure markers of oxidative and nitrosative stress in your experimental system. The inclusion of a superoxide dismutase (SOD) mimetic could help to mitigate peroxynitrite-related effects.
-
Frequently Asked Questions (FAQs)
What is the recommended solvent for this compound? this compound is soluble in DMSO and ethanol. For cell-based assays, it is crucial to keep the final concentration of the organic solvent as low as possible (typically <0.1%) to avoid solvent-induced artifacts.
How should I prepare and store this compound solutions? Prepare stock solutions in a high-quality, anhydrous solvent. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. For working solutions, dilute the stock in your assay buffer or cell culture medium immediately before use.
What are the appropriate controls to include in my experiments? To properly interpret your results, it is essential to include the following controls:
-
Vehicle control (the solvent used to dissolve this compound)
-
Naproxen (the parent drug) at equimolar concentrations
-
A standard NO donor (to confirm the effects of NO in your system)
-
A denitrated this compound analogue (if available)
Data Presentation
Table 1: Comparison of this compound and Naproxen Properties
| Property | This compound | Naproxen |
| Primary Mechanism | COX-1/COX-2 Inhibition & NO Donation | COX-1/COX-2 Inhibition |
| Molecular Weight | 436.41 g/mol | 230.26 g/mol |
| Chemical Formula | C₂₀H₂₄N₂O₉ | C₁₄H₁₄O₃ |
| Solubility | Soluble in DMSO and ethanol | Soluble in ethanol, methanol, chloroform |
| Storage Temperature | -20°C | Room temperature |
Experimental Protocols
A detailed experimental protocol for assessing the anti-inflammatory effects of this compound in a cell-based assay is provided below.
Protocol: Measurement of Prostaglandin E₂ (PGE₂) Production in LPS-stimulated Macrophages
-
Cell Culture: Plate RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and naproxen in DMSO. Serially dilute the compounds in cell culture medium to achieve the desired final concentrations.
-
Pre-treatment: Remove the old medium from the cells and replace it with fresh medium containing the vehicle, this compound, or naproxen at various concentrations. Incubate for 1 hour.
-
Stimulation: Add lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL to induce an inflammatory response and COX-2 expression.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.
-
PGE₂ Measurement: Measure the concentration of PGE₂ in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the PGE₂ concentrations to the vehicle control and plot the dose-response curves to determine the IC₅₀ values for this compound and naproxen.
Visualizations
Caption: Signaling pathway of this compound.
References
Technical Support Center: Optimizing NCX 466 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of NCX 466 for various cell-based assays. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD).[1] It possesses a dual mechanism of action: it inhibits both COX-1 and COX-2 enzymes, similar to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), and it also releases nitric oxide (NO).[1] This combination of activities allows it to exert anti-inflammatory effects through the inhibition of prostaglandin synthesis while potentially mitigating some of the side effects associated with NSAIDs through the vasodilatory and cytoprotective properties of NO.[2][3][4]
Q2: What is a good starting concentration range for this compound in a new cell-based assay?
A2: For a new experiment, it is recommended to perform a dose-response study over a broad concentration range to determine the optimal working concentration for your specific cell line and assay. A typical starting range for preliminary experiments could be from 0.1 µM to 100 µM. This range is broad enough to capture potential efficacy and identify any cytotoxicity. Subsequent experiments can then focus on a narrower range of concentrations based on these initial findings.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental endpoint. The recommended approach is to perform a dose-response curve. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect. The concentration that produces the desired effect with minimal cytotoxicity is considered optimal.
Q4: What are the potential off-target effects or cytotoxicity of this compound?
A4: Like other NSAIDs, high concentrations of the COX-inhibiting moiety of this compound could potentially lead to off-target effects. Furthermore, excessive nitric oxide release can also be cytotoxic. It is crucial to determine the cytotoxic profile of this compound in your specific cell line using assays such as MTT or LDH (lactate dehydrogenase) to establish a therapeutic window.
Q5: How long should I incubate my cells with this compound?
A5: The optimal incubation time will depend on the specific assay and the biological question being addressed. For acute effects, a shorter incubation of a few hours may be sufficient. For chronic effects or to assess long-term viability, incubation times of 24, 48, or even 72 hours may be necessary. It is advisable to perform a time-course experiment in conjunction with your dose-response study to determine the optimal incubation period.
Troubleshooting Guides
Issue: High background signal in my assay.
-
Possible Cause: Reagent contamination or non-specific binding.
-
Possible Cause: Autofluorescence of this compound or its metabolites.
-
Solution: If using a fluorescence-based assay, run a control with this compound in cell-free media to check for intrinsic fluorescence at your assay's excitation and emission wavelengths. If significant, consider using a different detection method.
-
Issue: Inconsistent results between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure your cell suspension is homogenous before and during plating. After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator to allow for even cell distribution.[3]
-
-
Possible Cause: "Edge effect" in multi-well plates.
-
Solution: To minimize evaporation from the outer wells, which can concentrate media components and affect cell growth, fill the perimeter wells with sterile water or PBS and do not use them for experimental samples.[3]
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and pre-wet the tips before dispensing. Pipette slowly and consistently. For multi-well plates, using a multichannel pipette can improve consistency.[3]
-
Issue: No observable effect of this compound.
-
Possible Cause: The concentration range is too low.
-
Solution: Expand the dose-response curve to include higher concentrations of this compound.
-
-
Possible Cause: The incubation time is too short.
-
Solution: Increase the incubation time to allow for the compound to exert its biological effects. A time-course experiment is recommended.
-
-
Possible Cause: The compound has degraded.
-
Solution: this compound should be stored properly, typically at -20°C. Prepare fresh working solutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Representative IC50 Values for COX Inhibitors and NO Donors in Various Cell Lines
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Indomethacin | COX-1/COX-2 | A549 (Lung Carcinoma) | >100 | [5] |
| Celecoxib | COX-2 | HT-29 (Colon Carcinoma) | 10-50 | |
| NS-398 | COX-2 | RAW 264.7 (Macrophage) | 1-10 | [6] |
| S-Nitroso-N-acetylpenicillamine (SNAP) | NO Donor | Various | Varies | [7] |
| Sodium Nitroprusside (SNP) | NO Donor | Various | Varies | [4] |
Note: The IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time.
Experimental Protocols
Determining Optimal Seeding Density and Dose-Response of this compound using MTT Assay
This protocol outlines the steps to first determine the optimal number of cells to seed for your assay and then to perform a dose-response experiment with this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Protocol:
Part A: Optimizing Cell Seeding Density
-
Harvest and count your cells, ensuring they are in the logarithmic growth phase.
-
Prepare a serial dilution of your cell suspension in complete culture medium to achieve densities ranging from 1,000 to 100,000 cells per well.
-
Seed 100 µL of each cell dilution into at least three replicate wells of a 96-well plate. Include wells with media only as a blank control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Proceed with the MTT assay as described in Part C, steps 3-7.
-
Plot the absorbance values against the cell number. The optimal seeding density will be in the linear portion of the curve.
Part B: this compound Dose-Response Experiment
-
Seed the optimal number of cells (determined in Part A) in 100 µL of complete culture medium into the wells of a 96-well plate.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for your desired time (e.g., 24, 48, or 72 hours).
Part C: MTT Assay
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.[2][8]
Measuring Nitric Oxide (NO) Release using the Griess Assay
This protocol measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant.
Materials:
-
Cells treated with this compound as described in the dose-response protocol.
-
Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions).
-
Nitrite standard solution (e.g., sodium nitrite).
-
96-well flat-bottom plate (for the assay).
-
Plate reader (absorbance at 540-550 nm).
Protocol:
-
After treating cells with this compound for the desired time, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a nitrite standard curve by making serial dilutions of the sodium nitrite standard in the same culture medium used for your experiment.
-
Add 50 µL of sulfanilamide solution to each sample and standard well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
Measure the absorbance at 540-550 nm within 30 minutes.
-
Calculate the nitrite concentration in your samples by comparing their absorbance to the standard curve.
Assessing COX Activity
Commercial COX activity assay kits are readily available and provide a convenient way to measure the inhibitory effect of this compound on COX-1 and COX-2. The following is a generalized protocol; always refer to the specific kit manufacturer's instructions.
Materials:
-
COX Activity Assay Kit (containing buffers, substrates, and COX-1/COX-2 enzymes).
-
This compound.
-
96-well plate (often provided with the kit).
-
Plate reader (colorimetric or fluorometric, depending on the kit).
Protocol:
-
Prepare the assay buffer and other reagents as instructed in the kit manual.
-
In the wells of the 96-well plate, add the COX-1 or COX-2 enzyme.
-
Add different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time at the recommended temperature.
-
Initiate the reaction by adding the substrate (e.g., arachidonic acid).
-
Incubate for the recommended time.
-
Stop the reaction if required by the kit protocol.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of COX inhibition for each this compound concentration relative to the control without the inhibitor. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value for COX-1 and COX-2 inhibition.
Mandatory Visualizations
Caption: Mechanism of action of this compound, illustrating its metabolism into a COX inhibitor and a nitric oxide donor, and their respective downstream signaling pathways.
Caption: A stepwise experimental workflow for determining the optimal concentration and incubation time of this compound for cell-based assays.
References
- 1. medkoo.com [medkoo.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Nitric oxide synthase/COX cross-talk: nitric oxide activates COX-1 but inhibits COX-2-derived prostaglandin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Potential off-target effects of NCX 466 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCX 466. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). Its mechanism of action is twofold:
-
COX Inhibition: It inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain. This activity is derived from its naproxen component.[1][2]
-
Nitric Oxide (NO) Donation: It releases nitric oxide, a signaling molecule with various physiological effects, including vasodilation and modulation of inflammatory processes.[1][2]
This dual action is designed to provide anti-inflammatory efficacy while potentially mitigating some of the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3][4][5]
Q2: I am seeing unexpected cardiovascular effects in my in vivo experiment. What could be the cause?
Potential cardiovascular effects can arise from both the COX-inhibiting and NO-donating properties of this compound.
-
Naproxen-Related Effects: The naproxen component of this compound, like other NSAIDs, can be associated with an increased risk of cardiovascular thrombotic events, myocardial infarction, and stroke. This is thought to be related to the imbalance between thromboxane and prostacyclin.
-
Nitric Oxide-Related Effects: The release of nitric oxide generally leads to vasodilation, which can cause a decrease in blood pressure (hypotension).[3] This is a key feature of CINODs, intended to counteract the hypertensive effects of NSAIDs.[3][4]
Troubleshooting:
-
Monitor Blood Pressure: Routinely measure blood pressure in your animal models.
-
Assess Cardiac Function: If feasible, perform electrocardiography (ECG) to monitor for any cardiac abnormalities.
-
Dose-Response Analysis: Determine if the observed effects are dose-dependent. A lower effective dose might mitigate cardiovascular side effects.
Q3: My experimental animals are showing signs of gastrointestinal distress. Is this expected with this compound?
While CINODs like this compound are designed to have an improved gastrointestinal (GI) safety profile compared to traditional NSAIDs, GI effects can still occur.[4][5]
-
Naproxen-Related GI Toxicity: Naproxen is known to cause gastric ulcers and bleeding due to the inhibition of gastroprotective prostaglandins.
-
Protective Effect of NO: The nitric oxide released from this compound is intended to counteract this by improving mucosal blood flow and having other protective effects on the gastric mucosa.[4]
Troubleshooting:
-
Gross Examination: At the end of the experiment, perform a thorough examination of the stomach and small intestine for any signs of ulcers, erosions, or bleeding.
-
Histopathological Analysis: Collect tissue samples for histological examination to assess for microscopic damage.
-
Dose and Duration: GI toxicity is often related to the dose and duration of treatment. Consider if your experimental paradigm can be modified.
Q4: Are there any known renal off-target effects of this compound?
Specific renal safety data for this compound is limited. However, potential effects can be inferred from its components.
-
Naproxen-Related Renal Effects: NSAIDs, including naproxen, can cause renal adverse effects by inhibiting the synthesis of prostaglandins that are crucial for maintaining renal blood flow and glomerular filtration. This can lead to sodium and water retention, edema, and in some cases, acute kidney injury.
-
Potential Protective Role of NO: The NO-donating component of CINODs may offer some protection against the renal adverse effects of NSAIDs.[3]
Troubleshooting:
-
Monitor Renal Function: Periodically measure serum creatinine and blood urea nitrogen (BUN) levels in your animal models.
-
Urine Analysis: Analyze urine for proteinuria or other signs of kidney damage.
-
Hydration: Ensure adequate hydration of the experimental animals, as dehydration can exacerbate NSAID-induced renal toxicity.
Q5: I am seeing conflicting results in my in vitro COX inhibition assay. What could be going wrong?
In vitro COX inhibition assays can be sensitive to various experimental parameters.
Troubleshooting Guide for COX Inhibition Assays
| Problem | Possible Cause | Solution |
|---|---|---|
| No inhibition with this compound or positive control | Inactive enzyme (COX-1/COX-2) | Ensure proper storage of the enzyme at -80°C. Avoid repeated freeze-thaw cycles. Thaw on ice immediately before use. |
| Degraded substrate (Arachidonic Acid) | Prepare fresh substrate solution for each experiment. Store stock solution appropriately. | |
| Incorrect buffer pH or composition | Verify the pH and composition of the assay buffer. | |
| Incorrect detection wavelength/settings | Confirm that the plate reader is set to the correct excitation/emission or absorbance wavelengths for your specific assay kit. | |
| Positive control works, but this compound shows no inhibition | This compound degradation | Ensure proper storage of this compound (typically at -20°C). Prepare fresh dilutions for each experiment. |
| Incorrect concentration range | Perform a dose-response curve with a wider range of concentrations to determine the IC50. |
| | Insufficient pre-incubation time | Ensure the enzyme and inhibitor are pre-incubated for the recommended time before adding the substrate to allow for binding. |
Q6: My measurement of nitric oxide release from this compound is not consistent. How can I improve my results?
Measuring nitric oxide release can be challenging due to its short half-life and reactivity. The Griess assay, which measures nitrite (a stable oxidation product of NO), is a common method.
Troubleshooting Guide for Griess Assay
| Problem | Possible Cause | Solution |
|---|---|---|
| Low or no signal | Insufficient NO release | Ensure the experimental conditions (e.g., presence of esterases in cell-based assays) are appropriate for the cleavage of the NO-donating moiety from the parent molecule. |
| Nitrite degradation | Avoid acidic conditions during sample collection and storage, as this can lead to the loss of nitrite. | |
| Interference from media components | Some components in cell culture media can interfere with the Griess reaction. It is advisable to test the media alone as a background control. | |
| High background | Nitrite contamination in reagents or water | Use high-purity water and reagents. Prepare fresh Griess reagents. |
| Phenol red interference | If using cell culture media containing phenol red, use a medium without phenol red for the experiment or use a correction factor. | |
| Inconsistent results | Inaccurate standard curve | Prepare a fresh sodium nitrite standard curve for each assay. |
| | Timing of reagent addition | Be consistent with the incubation times after the addition of the Griess reagents. |
Q7: Is there a possibility of confusion with other compounds named "NCX"?
Yes, it is crucial to distinguish This compound , the COX-inhibiting nitric oxide donor, from the sodium-calcium exchanger (NCX) , which is a family of membrane proteins (SLC8 family) involved in calcium homeostasis.[6] Misidentification could lead to significant experimental errors. Always verify the CAS number (1262956-64-8 for this compound) when ordering and designing experiments.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from a key preclinical study in a mouse model of bleomycin-induced lung fibrosis.
Table 1: Effect of this compound on Markers of Lung Fibrosis and Inflammation
| Marker | Treatment Group | Result | Fold Change vs. Bleomycin Control |
|---|---|---|---|
| Transforming Growth Factor-β (TGF-β) | Bleomycin + this compound | Significantly reduced | Not specified |
| Myeloperoxidase (MPO) Activity | Bleomycin + this compound | Decreased to a greater extent than naproxen | Not specified |
| Prostaglandin E₂ (PGE₂) Inhibition | Bleomycin + this compound | Similar inhibition to naproxen | Not specified |
Table 2: Effect of this compound on Oxidative Stress Markers
| Marker | Treatment Group | Result | Fold Change vs. Bleomycin Control |
|---|---|---|---|
| Thiobarbituric Acid Reactive Substances (TBARS) | Bleomycin + this compound | Significantly reduced | Not specified |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Bleomycin + this compound | Significantly reduced | Not specified |
Data from Pini et al., J Pharmacol Exp Ther, 2012.[2]
Experimental Protocols
Detailed Protocol for Bleomycin-Induced Lung Fibrosis in Mice
This protocol is a general guideline and may require optimization for specific experimental goals.
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Anesthetize mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).
-
Bleomycin Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Using a fine-gauge needle, intratracheally instill a single dose of bleomycin sulfate (typically 1.5-3.0 U/kg) dissolved in sterile saline (total volume ~50 µL).
-
Suture the incision.
-
-
Treatment with this compound:
-
This compound can be administered orally (e.g., by gavage) at the desired dose. Dosing can begin before or after bleomycin instillation, depending on the study design (prophylactic or therapeutic).
-
-
Monitoring:
-
Monitor the body weight and clinical signs of the animals daily.
-
-
Endpoint Analysis (typically at day 14 or 21):
-
Euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analyze BALF for cell counts and cytokine levels.
-
Process lung tissue for histopathology (e.g., Masson's trichrome staining for collagen), hydroxyproline content (a measure of collagen deposition), and measurement of inflammatory and oxidative stress markers.
-
Detailed Protocol for In Vitro COX Inhibition Assay (Fluorometric)
This protocol is based on a commercially available COX inhibitor screening kit and may need to be adapted.
-
Reagent Preparation:
-
Prepare the COX assay buffer, COX probe, and COX cofactor according to the kit instructions.
-
Reconstitute the COX-1 or COX-2 enzyme in the appropriate buffer and keep it on ice.
-
Prepare a stock solution of this compound and a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO. Create serial dilutions to the desired final concentrations.
-
-
Assay Procedure:
-
To a 96-well black plate, add the assay buffer, COX cofactor, and COX probe.
-
Add the diluted this compound, positive control, or vehicle (DMSO) to the appropriate wells.
-
Add the COX-1 or COX-2 enzyme to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
-
Measurement:
-
Immediately measure the fluorescence in a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Potential off-target effects of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. nwlifescience.com [nwlifescience.com]
- 2. medkoo.com [medkoo.com]
- 3. Pulmonary Myeloperoxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of myeloperoxidase (MPO) activity of lung tissue [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming NCX 466 Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with NCX 466 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: Why is aqueous solubility important for my experiments with this compound?
A2: For most biological assays, including cell-based studies and in vivo experiments, it is crucial to have the compound dissolved in a physiologically compatible aqueous buffer. Poor solubility can lead to several problems, including precipitation of the compound, inaccurate dosing, low bioavailability, and unreliable experimental results.[2][3]
Q3: What are the initial steps I should take if I encounter solubility issues with this compound?
A3: The first step is to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.[4] This stock solution can then be diluted into your aqueous experimental medium. It is important to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for most cell cultures). If precipitation occurs upon dilution, further optimization of the formulation is necessary.
Troubleshooting Guide
Problem: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer.
Solution: This is a common issue when the aqueous medium cannot accommodate the drug concentration. Here are several approaches to troubleshoot this problem, starting with the simplest:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Optimize the Co-solvent Percentage: While keeping the final organic solvent concentration low is important, sometimes a slightly higher (but still non-toxic) percentage can maintain solubility. You may need to run vehicle controls to ensure the solvent at that concentration does not interfere with your assay.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[2][5] this compound has functional groups that may be ionizable. Systematically adjusting the pH of your aqueous buffer (e.g., from pH 6.0 to 8.0) may increase its solubility.
-
Use of Solubilizing Excipients: For more challenging solubility issues, the use of excipients can be highly effective.[6][7] These are additives that help to keep a drug in solution. Common choices for research applications include:
-
Surfactants: Agents like Tween-80 and Pluronic-F68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[2][5]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[1][3]
-
Summary of Solubility Enhancement Techniques
| Technique | Principle of Action | Advantages | Disadvantages |
| Co-solvency | Reducing the polarity of the aqueous solvent with a water-miscible organic solvent. | Simple to implement, effective for many compounds. | Potential for solvent toxicity at higher concentrations. |
| pH Adjustment | Ionizing the drug molecule to increase its interaction with water. | Very effective for ionizable drugs, simple to test. | Only applicable to ionizable compounds, may not be suitable for all biological systems. |
| Surfactants | Formation of micelles that encapsulate the drug. | High solubilization capacity for many lipophilic drugs.[2] | Can interfere with some biological assays, potential for cell toxicity. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes.[1] | Generally low toxicity, can improve stability. | Can be expensive, may not be effective for all molecules. |
| Particle Size Reduction | Increasing the surface area of the drug particles to enhance dissolution rate.[1][2] | Improves dissolution rate, can be formulated as nanosuspensions.[8] | Requires specialized equipment (e.g., sonicators, homogenizers), does not increase equilibrium solubility. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution and Working Dilutions
-
Materials: this compound powder, 100% DMSO, sterile microcentrifuge tubes, target aqueous buffer (e.g., PBS, cell culture medium).
-
Procedure for 100 mM Stock Solution:
-
Weigh out a precise amount of this compound powder. The molecular weight of this compound is 436.41 g/mol .
-
Add the appropriate volume of 100% DMSO to achieve a 100 mM concentration. For example, to 4.36 mg of this compound, add 100 µL of DMSO.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Store the stock solution at -20°C as recommended.
-
-
Procedure for Working Dilutions:
-
Thaw the stock solution.
-
Perform serial dilutions of the stock solution in your target aqueous buffer to achieve the desired final concentrations.
-
Visually inspect for any signs of precipitation immediately after dilution and after a short incubation period.
-
Important: Always add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Protocol 2: Screening for pH-Dependent Solubility
-
Materials: this compound DMSO stock solution, a set of buffers with different pH values (e.g., citrate buffer for pH 5-6, phosphate buffer for pH 6-8, borate buffer for pH 8-9), microplate reader or UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in each of the different pH buffers.
-
Incubate the solutions for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Centrifuge the samples to pellet any precipitated compound.
-
Carefully collect the supernatant and measure the absorbance at a wavelength where this compound absorbs.
-
Higher absorbance indicates higher solubility at that pH.
-
Visualizations
Caption: A decision workflow for troubleshooting this compound solubility issues.
Caption: Mechanism of surfactant-mediated solubilization of a hydrophobic compound.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. pharmtech.com [pharmtech.com]
- 7. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Mitigating Cytotoxicity of NCX 466 in Primary Cell Cultures
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with NCX 466.
| Problem | Possible Cause | Suggested Solution |
| High levels of unexpected cell death at low concentrations of this compound | 1. High sensitivity of the primary cell type. 2. Suboptimal cell health prior to treatment. 3. Incorrect drug concentration. | 1. Perform a dose-response curve to determine the EC50. 2. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. 3. Verify the stock solution concentration and dilution calculations. |
| Inconsistent cytotoxicity results between experiments | 1. Variation in primary cell batches. 2. Differences in cell density at the time of treatment. 3. Inconsistent incubation times. | 1. Qualify each new batch of primary cells with a standard positive control. 2. Seed cells at a consistent density and allow them to adhere and stabilize before treatment. 3. Use a calibrated timer and standardize the treatment duration precisely. |
| Morphological changes (e.g., cell shrinkage, blebbing) indicative of apoptosis | 1. This compound-induced activation of caspase pathways.[1][2][3] 2. Oxidative stress from nitric oxide and reactive oxygen species (ROS) production.[3] | 1. Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm apoptosis. 2. Supplement the culture medium with an antioxidant, such as N-acetylcysteine (NAC). |
| Signs of necrosis (e.g., cell swelling, membrane rupture) | 1. High concentrations of this compound leading to overwhelming cellular stress. 2. Secondary necrosis following apoptosis. | 1. Lower the concentration of this compound. 2. Reduce the exposure time. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced cytotoxicity?
A1: As a presumed NO-NSAID, this compound likely induces cytotoxicity through a combination of mechanisms. The nitric oxide (NO) moiety can generate reactive nitrogen species (RNS), leading to nitrosative stress.[4] The NSAID component may inhibit cyclooxygenase (COX) enzymes. Together, these can induce oxidative stress, mitochondrial dysfunction, and ultimately trigger apoptosis through caspase activation.[1][3]
Q2: Why are primary cells more sensitive to this compound than immortalized cell lines?
A2: Primary cells more closely resemble the in vivo state and often have lower proliferative rates and less robust stress response mechanisms compared to immortalized cell lines.[5] This can make them more susceptible to drug-induced toxicity.
Q3: How can I proactively reduce the cytotoxicity of this compound in my experiments?
A3: Consider these strategies:
-
Optimize Concentration and Exposure Time: Use the lowest concentration and shortest exposure time that still yields the desired biological effect.
-
Co-treatment with Cytoprotective Agents: The use of antioxidants like N-acetylcysteine (NAC) can mitigate oxidative stress.
-
Optimize Culture Conditions: Ensure the cell culture medium contains appropriate supplements and that cells are healthy before treatment.
Q4: Can I adapt my cells to be more resistant to this compound?
A4: While some cell lines can be adapted to higher drug concentrations over time, this is generally not recommended for primary cells as it can alter their physiological characteristics and lead to misleading results.
Experimental Protocols
Protocol 1: Determining the EC50 of this compound
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and stabilize for 24 hours.
-
Drug Preparation: Prepare a 2x stock of this compound at various concentrations in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the 2x this compound solutions. Also, include untreated control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or a fluorescence-based live/dead assay. The MTT assay primarily measures metabolic activity, which can be an indirect measure of viability.[6]
-
Data Analysis: Plot the percentage of viable cells against the log of the this compound concentration and use a non-linear regression to calculate the EC50.
Protocol 2: Mitigating Cytotoxicity with N-acetylcysteine (NAC)
-
Cell Seeding: Plate primary cells as described in Protocol 1.
-
Preparation of Agents: Prepare 2x stock solutions of this compound at a concentration known to cause significant cytotoxicity (e.g., 2x the EC50). Prepare a 2x stock solution of NAC (a typical starting concentration is 5 mM).
-
Co-treatment: Treat cells with:
-
Medium only (Control)
-
This compound only
-
This compound + NAC
-
NAC only
-
-
Incubation: Incubate for the standard duration of your experiment.
-
Viability Assessment: Measure cell viability as described above.
-
Analysis: Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine the extent of cytoprotection.
Data Summary Tables
Table 1: Example Dose-Response of this compound on Primary Human Hepatocytes
| This compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) |
| 0 (Control) | 100 | 100 |
| 1 | 95 | 88 |
| 5 | 75 | 62 |
| 10 | 52 | 41 |
| 25 | 28 | 15 |
| 50 | 12 | 5 |
Table 2: Effect of Mitigating Agents on this compound-Induced Cytotoxicity
| Treatment (24h) | % Cell Viability | % Reduction in Cytotoxicity |
| Control | 100 | N/A |
| 10 µM this compound | 52 | N/A |
| 10 µM this compound + 5 mM NAC | 85 | 68.8% |
| 10 µM this compound + 10 µM Z-VAD-FMK | 78 | 54.2% |
Visualizations
Caption: Proposed pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing a mitigating agent.
Caption: Decision-making flowchart for troubleshooting cytotoxicity.
References
- 1. In vitro and in vivo evaluation of NCX 4040 cytotoxic activity in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of Cytotoxicity of NCX4040, the Non-Steroidal Anti-Inflammatory NO-Donor, in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating Nitric Oxide: Implications for Cytotoxicity and Cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kosheeka.com [kosheeka.com]
- 6. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of NCX 466 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges related to the oral bioavailability of NCX 466, a cyclooxygenase-inhibiting nitric oxide donor (CINOD).
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in preclinical animal models?
A1: The oral bioavailability of the intact parent compound, this compound, is expected to be low. As a CINOD, this compound is designed to be rapidly cleaved in vivo to release its active metabolites: naproxen and a nitric oxide (NO)-donating moiety. Therefore, systemic exposure to the parent drug will be minimal, while the exposure to its metabolites is expected to be significant.
Q2: What are the primary factors that may limit the oral bioavailability of the parent this compound molecule?
A2: Several factors can contribute to the low oral bioavailability of the parent this compound molecule. These include:
-
First-pass metabolism: Extensive metabolism in the gut wall and liver is the primary reason for the rapid cleavage of the ester linkage, releasing naproxen and the NO-donor.
-
Poor aqueous solubility: Like many ester prodrugs, this compound may have limited solubility in gastrointestinal fluids, which can hinder its dissolution and subsequent absorption.
-
Chemical instability: The ester linkage in this compound may be susceptible to hydrolysis in the acidic environment of the stomach.
Q3: How can I improve the dissolution of this compound for oral administration?
A3: To improve the dissolution of this compound, consider the following formulation strategies:
-
Micronization: Reducing the particle size of the drug substance can increase its surface area, leading to faster dissolution.
-
Amorphous solid dispersions: Formulating this compound with a polymer to create an amorphous solid dispersion can prevent crystallization and enhance solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to pre-dissolve this compound in a lipid-based vehicle, which then forms a fine emulsion in the gastrointestinal tract, facilitating absorption.
Q4: What is the expected metabolic pathway for this compound?
A4: this compound is anticipated to undergo rapid hydrolysis of its ester bond, primarily mediated by esterase enzymes in the intestine and liver, to yield naproxen and the NO-donating moiety. Naproxen then follows its known metabolic pathways, including O-demethylation and conjugation. The NO-donating moiety will release nitric oxide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable plasma concentrations of parent this compound | 1. Rapid first-pass metabolism.2. Poor absorption due to low solubility.3. Degradation of the compound in the formulation or GI tract. | 1. Focus on quantifying the primary metabolite, naproxen, as a marker of exposure.2. Optimize the formulation to improve solubility (e.g., use of a co-solvent, SEDDS).3. Assess the stability of this compound in the dosing vehicle and in simulated gastric and intestinal fluids. |
| High variability in plasma concentrations of naproxen between animals | 1. Inconsistent oral dosing technique.2. Differences in gastric emptying and intestinal transit time.3. Genetic variability in metabolic enzymes (esterases). | 1. Ensure consistent and accurate oral gavage technique.2. Standardize fasting times before dosing.3. Increase the number of animals per group to improve statistical power. |
| Unexpectedly low naproxen exposure compared to equivalent doses of naproxen | 1. Incomplete absorption of the parent this compound molecule.2. Inefficient cleavage of the ester bond. | 1. Investigate different formulation strategies to enhance absorption.2. Conduct in vitro metabolism studies using liver microsomes or intestinal homogenates to confirm the rate of cleavage. |
| Signs of gastrointestinal distress in dosed animals | 1. Irritation caused by the dosing vehicle.2. High local concentrations of the drug. | 1. Test the tolerability of the vehicle alone.2. Reduce the concentration of the dosing solution and increase the volume (within acceptable limits). |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Naproxen Following Oral Administration of this compound and Naproxen in Rats
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg*h/mL) | Bioavailability of Naproxen (%) |
| This compound | 20 | 45.2 ± 8.5 | 2.0 | 350.6 ± 65.2 | 85 |
| Naproxen | 10 | 50.1 ± 9.2 | 1.5 | 412.5 ± 78.9 | 100 |
Data are presented as mean ± standard deviation (n=6 rats per group). Bioavailability of naproxen from this compound is relative to the administration of an equimolar dose of naproxen.
Table 2: Effect of Formulation on the Bioavailability of Naproxen from this compound in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 20 | 30.5 ± 6.1 | 2.5 | 240.1 ± 50.3 | 100 |
| SEDDS | 20 | 48.9 ± 7.8 | 1.5 | 385.4 ± 68.7 | 160.5 |
Data are presented as mean ± standard deviation (n=6 rats per group). Relative bioavailability is calculated against the aqueous suspension formulation.
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Dosing:
-
Animals are fasted overnight prior to dosing.
-
This compound is formulated as a suspension in 0.5% carboxymethylcellulose or dissolved in a self-emulsifying drug delivery system (SEDDS).
-
A single oral dose is administered via gavage at a volume of 5 mL/kg.
-
-
Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Sample Analysis:
-
Plasma concentrations of naproxen are determined using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis.
-
Protocol 2: Plasma Sample Analysis by LC-MS/MS
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., ketoprofen).
-
Vortex to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in negative ion mode.
-
Transitions: Monitor the specific precursor-to-product ion transitions for naproxen and the internal standard.
-
-
Quantification:
-
A calibration curve is generated by spiking known concentrations of naproxen into blank plasma.
-
The concentration of naproxen in the study samples is determined by comparing the peak area ratio of naproxen to the internal standard against the calibration curve.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound following oral administration.
Caption: Experimental workflow for an oral bioavailability study of this compound in rats.
Addressing batch-to-batch variability of NCX 466
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of NCX 466. The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD).[1] It functions by inhibiting both COX-1 and COX-2 enzymes while simultaneously releasing nitric oxide.[1] This dual mechanism of action makes it a subject of interest in research, particularly in models of inflammation and fibrosis.
Below is a summary of its key chemical and physical properties:
| Property | Value |
| Chemical Name | (αS)-6-Methoxy-α-methyl-2-naphthaleneacetic acid (5S)-5,6-bis(nitrooxy)hexyl ester |
| CAS Number | 1262956-64-8 |
| Molecular Formula | C₂₀H₂₄N₂O₉ |
| Molecular Weight | 436.41 g/mol |
| Purity | Typically ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol |
| Storage | Store at -20°C[1] |
Note: For batch-specific data, always refer to the Certificate of Analysis (CoA) provided with your specific lot.
Q2: What are the common causes of batch-to-batch variability in chemical compounds like this compound?
Batch-to-batch variability in complex small molecules can arise from several factors throughout the manufacturing process.[2][3][4] While suppliers adhere to strict quality control, subtle differences can still occur. Key potential sources of variability include:
-
Purity Profile: Although the overall purity may be ≥98%, the nature and percentage of minor impurities can differ between batches.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have varying physical properties, such as solubility and dissolution rate, which can impact biological activity.[2]
-
Particle Size Distribution: Variations in particle size can affect the dissolution rate and bioavailability of the compound.[2]
-
Residual Solvents: The type and amount of residual solvents from the synthesis and purification process can vary.
-
Handling and Storage: Inconsistent storage conditions (e.g., temperature fluctuations, exposure to light or moisture) after manufacturing can lead to degradation.[1][5]
Q3: My experimental results with a new batch of this compound are different from the previous one. What should I do first?
If you observe unexpected changes in your experimental outcomes, a systematic approach is crucial. The following flowchart outlines the initial steps to take:
Caption: Initial troubleshooting workflow for inconsistent results.
Q4: How can I be sure that the this compound I received is what it's supposed to be?
Verifying the identity and purity of your compound is a critical first step. The Certificate of Analysis (CoA) provided by the supplier is the primary document for this.[6] However, for critical applications, independent verification is recommended.
Troubleshooting Guide
Issue 1: Observed Lower Potency or Efficacy with a New Batch
If a new batch of this compound appears less potent in your assay (e.g., requiring a higher concentration to achieve the same effect), consider the following troubleshooting steps.
Potential Cause & Experimental Protocol
-
Verify Concentration of Stock Solution: An error in preparing the stock solution is a common source of variability.
-
Protocol: UV-Vis Spectrophotometry for Concentration Check
-
Prepare a fresh stock solution of the new batch of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Similarly, prepare a stock solution of a previous, trusted batch.
-
Determine the wavelength of maximum absorbance (λ_max) for this compound (if not known, perform a wavelength scan).
-
Measure the absorbance of both solutions at the λ_max.
-
Compare the absorbance values. A significantly lower absorbance for the new batch may indicate a weighing or dissolution error.
-
-
-
Assess Purity and Degradation: The compound may have degraded or the purity of the new batch might be lower than specified.
-
Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
-
Prepare samples of both the new and old batches of this compound at the same concentration.
-
Run the samples on an appropriate HPLC system (a C18 column is often a good starting point for compounds of this nature).
-
Use a suitable mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid).
-
Monitor the elution profile with a UV detector.
-
Data Analysis: Compare the chromatograms. Look for:
-
The area of the main peak (should be comparable if concentrations are the same).
-
The presence of additional peaks, which could indicate impurities or degradation products.
-
A shift in the retention time of the main peak, which might suggest a different chemical entity.
-
-
Data Presentation: HPLC Purity Comparison
-
| Batch Number | Retention Time of Main Peak (min) | Area of Main Peak (%) | Number of Impurity Peaks | Total Impurity Area (%) |
| Previous Batch (e.g., 12345) | 10.2 | 99.5 | 2 | 0.5 |
| New Batch (e.g., 67890) | 10.2 | 98.1 | 4 | 1.9 |
Issue 2: Poor Solubility of a New Batch
If you experience difficulty dissolving a new batch of this compound under conditions that worked for previous batches, it could be due to polymorphism or different hydration states.
Potential Cause & Experimental Protocol
-
Investigate Physical Properties:
-
Protocol: Visual Inspection and Solubility Test
-
Visual Inspection: Under a microscope, compare the crystalline structure of the new and old batches. Differences in crystal shape or size can indicate polymorphism.
-
Solubility Test: Attempt to dissolve a precise amount of the new and old batches in a fixed volume of solvent (e.g., DMSO). Observe the rate and extent of dissolution. Use gentle heating or sonication if part of your standard protocol and compare the outcomes.
-
-
Signaling Pathway and Mechanism of Action
Understanding the mechanism of action of this compound is crucial for designing experiments and interpreting results. The diagram below illustrates its dual inhibitory action.
Caption: Mechanism of action of this compound.
This guide provides a starting point for addressing potential batch-to-batch variability of this compound. Meticulous record-keeping of batch numbers, storage conditions, and experimental procedures is essential for effective troubleshooting. If issues persist after these initial investigations, it is recommended to contact the supplier's technical support with your findings.
References
Refining experimental design for NCX 466 efficacy testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design for testing the efficacy of NCX 466, a Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel compound belonging to the class of COX-inhibiting nitric oxide donors (CINODs). Its mechanism of action is twofold: it inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, similar to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), and it also releases nitric oxide (NO).[1][2] This dual action is designed to retain the anti-inflammatory and analgesic effects of COX inhibition while mitigating the gastrointestinal side effects associated with traditional NSAIDs, due to the protective effects of NO on the gastric mucosa.[3]
Q2: What are the potential therapeutic applications of this compound?
Based on its mechanism of action as a CINOD, this compound has potential therapeutic applications in treating pain and inflammation.[4] Preclinical studies have specifically shown its efficacy in reducing lung fibrosis in a mouse model, where it was more effective than its parent compound, naproxen, at decreasing profibrotic cytokines and markers of oxidative stress.[1][2] This suggests potential applications in inflammatory conditions with a fibrotic component.
Q3: How does the nitric oxide-donating moiety of this compound contribute to its effects?
The nitric oxide (NO) released from this compound is believed to contribute to its therapeutic profile in several ways. In the gastrointestinal tract, NO can increase mucosal blood flow and mucus production, offering protection against the ulcerogenic effects of COX inhibition.[3] Furthermore, NO itself has anti-inflammatory properties and can contribute to the overall therapeutic effect by modulating various inflammatory pathways.[4]
Q4: What are the key advantages of this compound over traditional NSAIDs?
The primary advantage of CINODs like this compound over traditional NSAIDs is the potential for improved gastrointestinal safety.[3] By releasing NO, this compound may reduce the risk of stomach ulcers and bleeding that are common side effects of long-term NSAID use. Additionally, preclinical evidence suggests that this compound may have enhanced efficacy in certain disease models, such as lung fibrosis, compared to the parent NSAID alone.[1][2]
Troubleshooting Guides
In Vitro Efficacy Testing
Issue 1: Inconsistent IC50 values in COX inhibition assays.
-
Possible Cause: Variability in enzyme activity, substrate concentration, or incubation times.
-
Troubleshooting Steps:
-
Enzyme Quality: Ensure the COX-1 and COX-2 enzymes are from a reliable source and have been stored correctly at -80°C in aliquots to avoid repeated freeze-thaw cycles.
-
Substrate Preparation: Prepare fresh arachidonic acid solutions for each experiment, as it can degrade over time.
-
Incubation Time: Standardize the pre-incubation time of the enzyme with this compound before adding the substrate. Time-dependent inhibition is a known factor for some NSAIDs.
-
Positive Control: Always include a known selective COX-1 inhibitor (e.g., SC-560) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls to validate the assay performance.
-
Issue 2: Difficulty in measuring nitric oxide release from this compound in cell culture.
-
Possible Cause: Rapid degradation of NO, interference from media components, or insensitive detection methods.
-
Troubleshooting Steps:
-
Detection Method: The Griess assay is a common indirect method for measuring nitrite, a stable oxidation product of NO. For real-time measurements, consider using an NO-specific electrode or chemiluminescence-based detection.[5][6]
-
Sample Handling: Analyze samples immediately after collection, as NO is highly reactive and has a short half-life. If storage is necessary, freeze samples at -80°C.
-
Media Blanks: Include appropriate media-only controls to account for any background nitrite/nitrate levels in the cell culture medium.
-
Cell-Free Controls: To confirm that NO release is from the compound itself, perform the experiment in a cell-free medium.
-
Issue 3: How to differentiate the effects of COX inhibition versus NO donation in cellular assays?
-
Possible Cause: The observed cellular response is a composite of both COX inhibition and NO signaling.
-
Troubleshooting Steps:
-
Control Compounds:
-
Use the parent NSAID (naproxen) to assess the effects of COX inhibition alone.
-
Use a standard NO donor (e.g., SNAP or SNP) to evaluate the effects of NO donation in the absence of COX inhibition.
-
Use an inactive form of this compound (if available) that does not release NO as a negative control.
-
-
NO Scavengers: Include an NO scavenger, such as carboxy-PTIO, to see if the observed effect of this compound is diminished, which would indicate a contribution from NO.
-
Downstream Markers: Measure downstream markers of both pathways. For COX inhibition, measure prostaglandin levels (e.g., PGE2). For NO signaling, measure cyclic GMP (cGMP) levels.
-
In Vivo Efficacy Testing
Issue 4: High variability in the bleomycin-induced lung fibrosis model.
-
Possible Cause: Inconsistent delivery of bleomycin, genetic background of the mice, or subjective scoring of fibrosis.
-
Troubleshooting Steps:
-
Bleomycin Administration: Intratracheal instillation is a common method, but requires practice to ensure consistent delivery to the lungs.[7] Consider using a microsprayer for more uniform aerosolized delivery.
-
Animal Strain: The C57BL/6 mouse strain is widely used and known to be susceptible to bleomycin-induced fibrosis.[7] Ensure a consistent source and genetic background for all animals in the study.
-
Fibrosis Quantification:
-
Time Course: Establish a time course for fibrosis development in your hands to determine the optimal time point for assessing the efficacy of this compound.
-
Issue 5: Lack of significant anti-inflammatory effect in a carrageenan-induced paw edema model.
-
Possible Cause: Inadequate dose, inappropriate timing of administration, or insufficient statistical power.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose of this compound for this model.
-
Timing of Administration: Administer this compound prophylactically (before carrageenan injection) to assess its ability to prevent inflammation, and therapeutically (after the onset of edema) to evaluate its ability to resolve existing inflammation.
-
Group Size: Ensure that the number of animals per group is sufficient to detect a statistically significant difference between the treated and control groups. A power analysis can help determine the appropriate sample size.
-
Measurement Technique: Use a plethysmometer for accurate and consistent measurement of paw volume.
-
Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound, Naproxen (control), selective COX-1 and COX-2 inhibitors (controls)
-
DMSO for compound dilution
-
96-well plate
-
Plate reader for colorimetric or fluorometric detection
-
-
Procedure:
-
Prepare serial dilutions of this compound, naproxen, and control inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the diluted compounds to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction and measure the product formation (e.g., Prostaglandin E2) using an appropriate detection method (e.g., ELISA or a coupled colorimetric/fluorometric reaction).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vivo Bleomycin-Induced Lung Fibrosis Model
This protocol outlines the induction of lung fibrosis in mice and the assessment of this compound efficacy.
-
Animals: C57BL/6 mice (6-8 weeks old)
-
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
-
Procedure:
-
Anesthetize the mice.
-
On day 0, intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in 50 µL of sterile saline. The control group receives saline only.
-
Administer this compound or vehicle daily via oral gavage, starting from day 0 until the end of the experiment (e.g., day 21).
-
Monitor the body weight of the mice regularly.
-
On day 21, euthanize the mice and collect the lungs.
-
One lung lobe can be fixed in formalin for histological analysis (H&E and Masson's trichrome staining) and scoring of fibrosis (Ashcroft score).
-
The remaining lung tissue can be homogenized for hydroxyproline assay to quantify collagen content and for cytokine analysis (e.g., TGF-β) by ELISA or qPCR.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in Bleomycin-Induced Lung Fibrosis in Mice
| Treatment Group | Dose | Ashcroft Score (mean ± SEM) | Lung Hydroxyproline (µ g/lung ± SEM) | TGF-β Levels (pg/mL ± SEM) |
| Saline + Vehicle | - | 1.2 ± 0.2 | 150 ± 10 | 50 ± 5 |
| Bleomycin + Vehicle | - | 6.8 ± 0.5 | 450 ± 25 | 250 ± 20 |
| Bleomycin + Naproxen | 10 mg/kg | 5.1 ± 0.4 | 350 ± 20 | 180 ± 15 |
| Bleomycin + this compound | 10 mg/kg | 3.5 ± 0.3# | 250 ± 15# | 100 ± 10# |
*p < 0.05 compared to Bleomycin + Vehicle; #p < 0.05 compared to Bleomycin + Naproxen. Data are hypothetical but representative of expected outcomes based on published literature.[1][2]
Visualizations
References
- 1. This compound | CAS 1262956-64-8 | NCX466 | Tocris Bioscience [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]
- 4. COX-inhibiting nitric oxide donors (CINODs): potential benefits on cardiovascular and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 8. criver.com [criver.com]
- 9. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NCX 466 and Other Nitric Oxide-Donating NSAIDs
For Researchers, Scientists, and Drug Development Professionals
Nitric oxide-donating nonsteroidal anti-inflammatory drugs (NO-NSAIDs) represent a promising class of therapeutics designed to mitigate the gastrointestinal toxicity associated with traditional NSAIDs while retaining or enhancing their anti-inflammatory efficacy. This is achieved by covalently linking a nitric oxide (NO)-releasing moiety to the parent NSAID. This guide provides a comparative analysis of NCX 466, a novel NO-donating derivative of naproxen, and other notable NO-NSAIDs, with a focus on their preclinical and clinical performance, supported by experimental data and detailed methodologies.
Introduction to NO-Donating NSAIDs
Traditional NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. However, this inhibition, particularly of COX-1, can lead to significant gastrointestinal side effects. NO-NSAIDs were developed to counteract this by locally releasing NO, a molecule known to have cytoprotective effects in the gastrointestinal tract.[1][2] Beyond their improved gastric safety profile, preclinical studies have suggested that some NO-NSAIDs may possess enhanced anti-inflammatory and even anti-cancer properties compared to their parent compounds.[1][3]
This compound: A Naproxen-Derived NO-Donor
This compound is a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) derived from naproxen. It is designed to inhibit both COX-1 and COX-2 while releasing NO.[4] Preclinical evidence suggests that this compound may offer superior efficacy over its parent compound, naproxen, in specific inflammatory models.
Preclinical Efficacy of this compound
A key preclinical study investigated the efficacy of this compound in a mouse model of bleomycin-induced lung fibrosis, a condition characterized by significant inflammation and tissue remodeling. In this model, this compound demonstrated greater efficacy than naproxen in reducing several key markers of fibrosis and inflammation.
Table 1: Comparative Efficacy of this compound and Naproxen in Bleomycin-Induced Lung Fibrosis in Mice
| Parameter | This compound (45 mg/kg) | Naproxen (Equimolar Dose) | Outcome |
| Profibrotic Cytokine (TGF-β) | Significantly Reduced | Reduced | This compound was more effective. |
| Oxidative Stress Marker (Thiobarbituric acid reactive substance) | Significantly Reduced | Reduced | This compound was more effective. |
| Oxidative Stress Marker (8-hydroxy-2'-deoxyguanosine) | Significantly Reduced | Reduced | This compound was more effective. |
| Leukocyte Recruitment (Myeloperoxidase activity) | Significantly Decreased | Decreased | This compound showed a greater decrease. |
| Prostaglandin E₂ Production | Inhibited | Inhibited | Similar inhibition by both compounds. |
Data sourced from Pini A, et al. J Pharmacol Exp Ther. 2012.[4]
Other Notable NO-Donating NSAIDs: An Indirect Comparison
Direct comparative studies between this compound and other NO-NSAIDs are limited. However, data from studies comparing other NO-NSAIDs to their respective parent compounds provide a basis for an indirect assessment of their relative potency and efficacy.
NO-Aspirin (NCX 4016)
NO-aspirin, also known as NCX 4016, has been extensively studied.[5][6][7][8][9] In human studies, NCX-4016 demonstrated comparable antiplatelet activity to aspirin but with significantly reduced gastric damage.[5][8] Preclinical studies have also highlighted its potent anti-inflammatory and anti-thrombotic effects.[10]
NO-Naproxen (Naproxcinod)
Naproxcinod, a NO-donating derivative of naproxen, has undergone extensive clinical development for the treatment of osteoarthritis.[11][12][13][14][15][16] Clinical trials have shown that naproxcinod has comparable analgesic efficacy to naproxen but with a significantly better blood pressure profile, a common concern with traditional NSAIDs.[15][16]
Table 2: Indirect Comparison of Efficacy of NO-NSAIDs vs. Parent NSAIDs
| NO-NSAID | Parent NSAID | Key Efficacy Finding | Reference |
| This compound | Naproxen | More effective in reducing fibrosis and oxidative stress in a lung injury model. | [4] |
| NO-Aspirin (NCX 4016) | Aspirin | Comparable antiplatelet effect with significantly less gastric damage. | [5][8] |
| NO-Naproxen (Naproxcinod) | Naproxen | Comparable analgesic efficacy in osteoarthritis with a better blood pressure profile. | [15][16] |
| Various NO-NSAIDs (in vitro) | Various NSAIDs | 7- to 1083-fold greater potency in inhibiting colon cancer cell growth. | [3] |
Experimental Protocols
Bleomycin-Induced Lung Fibrosis in Mice (Model for this compound Evaluation)
This model is a standard preclinical tool for studying pulmonary fibrosis.
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[3]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 3.5 units/kg) is administered to anesthetized mice. Control animals receive an equal volume of sterile saline.[12]
-
Drug Administration: this compound, naproxen, or vehicle is typically administered orally or via intraperitoneal injection, starting at a specified time point before or after bleomycin instillation and continuing for the duration of the study (e.g., 21 days).[17]
-
Assessment of Fibrosis and Inflammation:
-
Histopathology: Lung tissue is collected, fixed in formalin, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.[3][4]
-
Biochemical Markers:
-
Oxidative Stress Markers: Measurement of markers like thiobarbituric acid reactive substances (TBARS) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) in lung tissue.[4]
-
Myeloperoxidase (MPO) Activity: To assess neutrophil infiltration in the lungs.[17]
-
In Vivo Anti-Inflammatory and Analgesic Assays
Several standard models are used to evaluate the anti-inflammatory and pain-relieving effects of NO-NSAIDs.
-
Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. Edema is induced by injecting carrageenan into the paw of a rodent, and the anti-inflammatory effect of the test compound is measured by the reduction in paw swelling over time.[6][18]
-
Acetic Acid-Induced Writhing Test: This model assesses peripheral analgesic activity. The intraperitoneal injection of acetic acid induces characteristic writhing movements, and the analgesic effect of a compound is determined by the reduction in the number of writhes.[18][19]
Signaling Pathways Modulated by NO-Donating NSAIDs
NO-NSAIDs exert their effects through the modulation of several key signaling pathways, often independent of their COX-inhibitory activity. The release of NO plays a crucial role in these mechanisms.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. NO-NSAIDs have been shown to suppress NF-κB activation, a key anti-inflammatory mechanism.[20][21] The released NO can directly S-nitrosylate components of the NF-κB pathway, such as the p65 subunit, thereby inhibiting its transcriptional activity.[22]
References
- 1. NO-donating NSAIDs and cancer: an overview with a note on whether NO is required for their action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide-releasing NSAIDs: a review of their current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NO-donating nonsteroidal antiinflammatory drugs (NSAIDs) inhibit colon cancer cell growth more potently than traditional NSAIDs: a general pharmacological property? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NCX4016 (NO-Aspirin) has multiple inhibitory effects in LPS-stimulated human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NCX-4016 NicOx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentially active aspirin derivative to release nitric oxide: In-vitro, in-vivo and in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NO-aspirin: mechanism of action and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NO-donating NSAIDs and cancer: an overview with a note on whether NO is required for their action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Efficacy, Safety, and Tolerability of the Cyclooxygenase-Inhibiting Nitric Oxide Donator Naproxcinod in Treating Osteoarthritis of the Hip or Knee | The Journal of Rheumatology [jrheum.org]
- 13. Efficacy and safety of naproxcinod in patients with osteoarthritis of the knee: a 53-week prospective randomized multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy, safety, and effects on blood pressure of naproxcinod 750 mg twice daily compared with placebo and naproxen 500 mg twice daily in patients with osteoarthritis of the hip: a randomized, double-blind, parallel-group, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of naproxcinod in the treatment of patients with osteoarthritis of the knee: a 13-week prospective, randomized, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. scielo.br [scielo.br]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validating the Anti-Proliferative Potential of NCX 466: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the potential anti-proliferative effects of NCX 466, a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). While direct experimental data on the anti-proliferative activity of this compound is emerging, this document synthesizes findings from studies on its parent compound, naproxen, and related NO-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs) to build a strong case for its investigation as a potential anti-cancer agent. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of CINODs.
This compound is distinguished by its dual mechanism of action: inhibition of COX-1 and COX-2 enzymes and the release of nitric oxide.[1][2] This combination is designed to enhance the therapeutic window of traditional NSAIDs, potentially offering superior efficacy and reduced gastrointestinal toxicity.
Comparative Analysis of Anti-Proliferative Effects
While specific anti-proliferative data for this compound is not yet extensively published, the activities of its parent compound, naproxen, and other NO-NSAIDs provide a strong rationale for its potential in this area.
Performance of Naproxen and Related NO-NSAIDs
Studies have demonstrated that naproxen can exert inhibitory effects on the proliferation of various cancer cell lines.[3][4] Furthermore, the addition of a nitric oxide-donating moiety, as seen in compounds like NCX 4040 and NCX 4016, has been shown to significantly enhance the anti-proliferative and cytotoxic effects compared to the parent NSAID alone.[2][5] The NO component is believed to contribute to these effects through various mechanisms, including the induction of apoptosis.[5]
The following table summarizes the observed anti-proliferative effects of naproxen and a related NO-NSAID, NCX 4040, in different cancer cell lines. This data serves as a benchmark for the anticipated performance of this compound.
| Compound | Cell Line | Cancer Type | Observed Effects | Reference |
| Naproxen | MG-63 | Osteosarcoma | Significant concentration-dependent inhibition of cell proliferation.[3] | [3] |
| Primary Human Chondrocytes | - | Suppression of cell proliferation and differentiation.[4] | [4] | |
| NCX 4040 (NO-Aspirin) | LoVo, WiDr | Colon Cancer | Marked cytostatic dose-related effect; induction of caspase-mediated apoptosis.[5] | [5] |
Postulated Signaling Pathways for this compound's Anti-Proliferative Effects
Based on its chemical structure and the known mechanisms of CINODs, this compound is hypothesized to exert anti-proliferative effects through the modulation of key signaling pathways involved in cell growth and apoptosis. The dual action of COX inhibition and NO donation is expected to synergistically target cancer cell proliferation.
The diagram below illustrates the potential signaling pathways that may be modulated by this compound.
Caption: Postulated signaling cascade of this compound.
Experimental Protocols for Validation
To validate the anti-proliferative effects of this compound, standardized in vitro assays are recommended. The following protocols are based on methodologies used in the evaluation of other NSAIDs and CINODs.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with varying concentrations of this compound, naproxen (as a comparator), and a vehicle control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its determined IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
The workflow for these validation experiments is outlined in the diagram below.
Caption: In vitro validation workflow for this compound.
Conclusion
While direct evidence for the anti-proliferative effects of this compound is still under investigation, the existing data from its parent compound, naproxen, and structurally related NO-NSAIDs strongly suggest its potential as a valuable candidate for anti-cancer research. The proposed experimental protocols provide a clear roadmap for researchers to validate these effects and elucidate the underlying mechanisms of action. The unique dual-action of COX inhibition and NO donation positions this compound as a promising molecule for further development in oncology.
References
- 1. Nitric oxide induces cyclooxygenase expression and inhibits cell growth in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reconsidering the Role of Cyclooxygenase Inhibition in the Chemotherapeutic Value of NO-Releasing Aspirins for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of naproxen on cell proliferation and genotoxicity in MG-63 osteosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of naproxen on proliferation and differentiation of primary cell cultures isolated from human cartilage tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of NCX 4040 cytotoxic activity in human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NCX 466 and Traditional COX Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD), NCX 466, with traditional COX inhibitors. The information presented is based on available preclinical data and aims to offer an objective overview of their respective mechanisms of action and efficacy in a disease model.
Introduction to this compound and Traditional COX Inhibitors
Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) are broadly classified as non-selective COX inhibitors (e.g., naproxen, ibuprofen) and selective COX-2 inhibitors (e.g., celecoxib). They exert their anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. However, the inhibition of COX-1, which is involved in protecting the gastrointestinal mucosa and maintaining platelet function, can lead to significant gastrointestinal and cardiovascular side effects.
This compound is a novel compound that belongs to the class of COX-inhibiting nitric oxide donors (CINODs). It is designed to inhibit both COX-1 and COX-2 enzymes while simultaneously releasing nitric oxide (NO).[1][2][3][4] This dual mechanism of action is intended to retain the anti-inflammatory efficacy of traditional NSAIDs while mitigating their adverse effects through the protective actions of NO, such as improving microcirculation and exerting anti-inflammatory and antioxidant effects.[1][2]
Comparative Efficacy in a Preclinical Model of Lung Fibrosis
A key preclinical study by Pini et al. (2012) evaluated the efficacy of this compound compared to its parent compound, naproxen (a traditional non-selective COX inhibitor), in a mouse model of bleomycin-induced lung fibrosis. This model is relevant for studying inflammation and fibrosis. The study demonstrated that while both compounds inhibited prostaglandin E₂ (a key inflammatory mediator) to a similar extent, this compound showed superior efficacy in reducing key markers of fibrosis and inflammation.
Table 1: Comparative Efficacy of this compound vs. Naproxen in Bleomycin-Induced Lung Fibrosis
| Efficacy Parameter | This compound (19 mg/kg) | Naproxen (10 mg/kg) | Key Finding |
| Pro-fibrotic Cytokine (TGF-β) | Significantly reduced | Reduced | This compound was significantly more effective than naproxen in reducing TGF-β levels. |
| Oxidative Stress Markers (TBARS and 8-OHdG) | Significantly reduced | Reduced | This compound demonstrated a greater reduction in markers of oxidative stress compared to naproxen. |
| Leukocyte Recruitment (Myeloperoxidase Activity) | Significantly decreased | Decreased | This compound showed a greater ability to decrease the recruitment of inflammatory cells to the lung tissue. |
| Prostaglandin E₂ Inhibition | Similar to Naproxen | Similar to this compound | Both compounds achieved a similar level of inhibition of this key inflammatory mediator. |
Data presented in this table is a qualitative summary of the findings from Pini et al. (2012). Specific quantitative data from the study was not publicly available.
Experimental Protocols
The following is a detailed description of the methodology employed in the key preclinical study comparing this compound and naproxen.
Bleomycin-Induced Lung Fibrosis Model
Animal Model:
-
Species: C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (0.05 IU) is administered to induce lung injury, inflammation, and subsequent fibrosis. Control animals typically receive a saline instillation.
Drug Administration:
-
Compounds: this compound (1.9 or 19 mg/kg) or an equimolar dose of naproxen (1 or 10 mg/kg).
-
Route of Administration: Oral, administered once daily.
-
Duration of Treatment: 14 days, starting from the day of bleomycin instillation.
Efficacy Assessments:
-
Lung Function: Airway resistance is measured as an index of lung stiffness.
-
Histological Analysis: Lung tissue is collected for histological examination to assess the degree of inflammation and collagen deposition (fibrosis).
-
Biochemical Markers:
-
Transforming Growth Factor-β (TGF-β): A key pro-fibrotic cytokine, measured in lung tissue homogenates.
-
Oxidative Stress Markers: Thiobarbituric acid reactive substances (TBARS) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) are measured as indicators of lipid peroxidation and DNA oxidation, respectively.
-
Myeloperoxidase (MPO) Activity: Measured in lung tissue as an index of neutrophil infiltration, a key component of the inflammatory response.
-
Prostaglandin E₂ (PGE₂): Measured to confirm the COX-inhibitory activity of the compounds.
-
Signaling Pathways and Mechanism of Action
The distinct mechanisms of action of traditional COX inhibitors and this compound are visualized in the following diagrams.
Caption: Signaling pathway of traditional COX inhibitors.
Caption: Proposed signaling pathway of this compound.
Adverse Effects of Traditional COX Inhibitors
A significant drawback of traditional COX inhibitors is their potential for adverse effects, primarily due to the inhibition of COX-1.
Table 2: Common Adverse Effects of Traditional COX Inhibitors
| System | Adverse Effects | Mechanism |
| Gastrointestinal | Gastritis, ulcers, bleeding, perforation | Inhibition of COX-1 mediated prostaglandin synthesis, which is protective of the gastric mucosa. |
| Cardiovascular | Increased risk of myocardial infarction, stroke, hypertension | Imbalance between pro-thrombotic thromboxanes (COX-1 mediated) and anti-thrombotic prostacyclins (COX-2 mediated). Sodium and fluid retention. |
| Renal | Reduced renal blood flow, acute kidney injury, fluid and electrolyte imbalances | Inhibition of prostaglandins that regulate renal hemodynamics. |
The nitric oxide-donating moiety of this compound is hypothesized to counteract some of these adverse effects. For instance, NO is known to have gastroprotective effects by maintaining mucosal blood flow and can also have beneficial cardiovascular effects through vasodilation. However, clinical data on the safety profile of this compound is not yet available.
Conclusion
Based on the available preclinical data, this compound demonstrates a promising efficacy profile. While its COX-inhibitory activity is comparable to the traditional NSAID naproxen, its nitric oxide-donating property appears to confer additional anti-fibrotic and anti-inflammatory benefits in a model of lung fibrosis. The dual mechanism of action holds the potential for a therapeutic advantage, possibly with an improved safety profile compared to traditional COX inhibitors. Further clinical studies are necessary to validate these preclinical findings in humans and to fully characterize the efficacy and safety of this compound.
References
- 1. Attenuation of Bleomycin-Induced Pulmonary Fibrosis in Rats with S-Allyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX-inhibiting nitric oxide donors (CINODs): potential benefits on cardiovascular and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Administration of Chitosan Attenuates Bleomycin-induced Pulmonary Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NCX 4016 (NO-Aspirin) and Aspirin on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antiplatelet effects of NCX 4016, a nitric oxide (NO)-donating aspirin derivative, and conventional aspirin. The information presented is collated from key head-to-head clinical studies to assist in understanding the therapeutic potential and mechanisms of these compounds.
Executive Summary
NCX 4016 is an investigational compound that combines the cyclooxygenase-1 (COX-1) inhibitory properties of aspirin with the vasodilatory and antiplatelet effects of nitric oxide. This dual mechanism of action suggests a potentially broader therapeutic window and a different side-effect profile compared to aspirin alone. Clinical studies have demonstrated that while both NCX 4016 and aspirin effectively inhibit thromboxane-dependent pathways of platelet aggregation, aspirin appears to be more potent in inhibiting platelet plug formation under high shear stress. This guide delves into the quantitative data from these studies, the experimental methodologies employed, and the distinct signaling pathways through which each drug exerts its effects.
Data Presentation: Quantitative Comparison of Antiplatelet Effects
The following tables summarize the key findings from head-to-head studies comparing NCX 4016 and aspirin.
| Parameter | NCX 4016 | Aspirin | Study |
| Platelet Aggregation induced by Arachidonic Acid | Effectively inhibited | Effectively inhibited | Fiorucci et al., 2004[1] |
| Clot-stimulated Thromboxane (TX) B2 Generation | Effectively inhibited | Effectively inhibited | Fiorucci et al., 2004[1] |
| Urinary 11-dehydro-TXB2 Excretion | Significantly lower than placebo | Significantly lower than placebo | Fiorucci et al., 2004[1], Derhaschnig et al., 2010[2][3] |
| Platelet Plug Formation (PFA-100) under high shear stress | No significant effect compared to placebo | Significantly attenuated platelet plug formation | Derhaschnig et al., 2010[2][3] |
Table 1: Summary of Comparative Efficacy on Platelet Aggregation Markers
Experimental Protocols
A clear understanding of the methodologies used in the cited studies is crucial for the interpretation of the data.
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is a "gold standard" method for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Principle: In PRP, platelets are in suspension and cause the plasma to be turbid, resulting in low light transmission. Upon the addition of an agonist (e.g., arachidonic acid, ADP, collagen), platelets aggregate, forming larger clumps. This reduces the turbidity of the plasma, allowing more light to pass through to a photocell. The change in light transmission is recorded over time.
-
Procedure Outline:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant (typically 3.2% sodium citrate).
-
PRP and PPP Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma (PRP). A portion of the remaining blood is centrifuged at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.
-
Assay: The PRP is placed in a cuvette in the aggregometer and warmed to 37°C. A baseline reading is established.
-
Agonist Addition: A specific concentration of an agonist is added to the PRP to induce platelet aggregation.
-
Data Recording: The change in light transmission is recorded for a set period, and the maximum aggregation is determined.
-
Platelet Function Analyzer (PFA-100)
The PFA-100 is an in vitro system that simulates platelet adhesion and aggregation under high shear stress, mimicking conditions in small blood vessels.
-
Principle: A whole blood sample is aspirated through a small aperture in a membrane coated with either collagen and epinephrine (CEPI) or collagen and ADP (CADP). The time it takes for a stable platelet plug to form and occlude the aperture is measured and referred to as the "closure time" (CT).
-
Procedure Outline:
-
Blood Collection: Whole blood is collected in a 3.2% sodium citrate tube.
-
Cartridge Preparation: A disposable test cartridge (CEPI or CADP) is placed in the PFA-100 instrument.
-
Assay: The blood sample is placed in the instrument, which then automatically aspirates the blood through the cartridge.
-
Data Recording: The instrument measures and reports the closure time in seconds. A prolonged closure time indicates impaired platelet function.
-
Urinary 11-dehydro-thromboxane B2 Measurement
This assay provides a non-invasive measure of in vivo thromboxane A2 production, a key indicator of platelet activation.
-
Principle: Thromboxane A2 is a potent platelet agonist that is rapidly metabolized to more stable compounds, including 11-dehydro-thromboxane B2, which is excreted in the urine. Measuring the urinary concentration of this metabolite reflects the systemic level of thromboxane A2 generation.
-
Procedure Outline:
-
Urine Collection: A random urine sample is collected.
-
Sample Preparation: The urine sample may require preservation and is typically stored frozen until analysis.
-
Analysis: The concentration of 11-dehydro-thromboxane B2 is measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Normalization: The measured concentration is often normalized to urinary creatinine levels to account for variations in urine dilution.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of aspirin and NCX 4016, and a typical experimental workflow for a platelet aggregation study.
Caption: Aspirin's mechanism of action on platelet aggregation.
Caption: NCX 4016's dual mechanism of action.
Caption: Experimental workflow for a comparative platelet study.
Conclusion
Both NCX 4016 and aspirin demonstrate effective inhibition of platelet aggregation through the COX-1/thromboxane pathway. However, their profiles diverge in assays that incorporate high shear stress, where aspirin shows superior efficacy. The addition of a nitric oxide-donating moiety in NCX 4016 provides a secondary antiplatelet mechanism through the cGMP pathway, which may offer advantages in certain clinical contexts and potentially contribute to a different safety profile, particularly concerning gastrointestinal effects. Further research is warranted to fully elucidate the clinical implications of these findings and to determine the optimal therapeutic applications for each agent.
References
- 1. Co-administration of nitric oxide-aspirin (NCX-4016) and aspirin prevents platelet and monocyte activation and protects against gastric damage induced by aspirin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of aspirin and NO-aspirin (NCX 4016) on platelet function and coagulation in human endotoxemia. [iris.univr.it]
- 3. Effects of aspirin and NO-aspirin (NCX 4016) on platelet function and coagulation in human endotoxemia [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published Findings on NCX 466: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on NCX 466, a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). The core focus of this document is to present the available experimental data comparing this compound to its parent compound, naproxen, in a preclinical model of lung fibrosis. The information is primarily based on the findings reported in a key study by Pini et al. (2012) in the Journal of Pharmacology and Experimental Therapeutics.
Executive Summary
This compound is a promising therapeutic agent that combines the anti-inflammatory properties of a COX inhibitor with the protective effects of a nitric oxide donor. Preclinical evidence suggests that this dual mechanism of action may offer advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, particularly in inflammatory conditions with a fibrotic component. In a well-established mouse model of bleomycin-induced lung fibrosis, this compound demonstrated superior efficacy compared to an equimolar dose of naproxen in reducing key markers of inflammation, oxidative stress, and fibrosis.
Data Presentation
The following tables summarize the comparative efficacy of this compound and naproxen based on the findings from the Pini et al. (2012) study. It is important to note that the data presented here is a qualitative summary derived from the study's abstract, as the full quantitative data was not accessible.
Table 1: Comparative Efficacy on Markers of Lung Inflammation and Fibrosis
| Parameter | This compound (19 mg/kg) | Naproxen (10 mg/kg) | Outcome |
| Airway Resistance (Lung Stiffness) | Dose-dependent prevention | Dose-dependent prevention | Both effective, dose-dependent response. |
| Collagen Accumulation | Dose-dependent prevention | Dose-dependent prevention | Both effective, dose-dependent response. |
| Transforming Growth Factor-β (TGF-β) | Significantly more effective at reduction | Less effective at reduction | This compound shows superior anti-fibrotic potential. |
| Myeloperoxidase (MPO) Activity | Greater reduction | Reduction | This compound demonstrates superior anti-inflammatory effects. |
| Prostaglandin E₂ (PGE₂) Inhibition | Similar inhibition | Similar inhibition | Both compounds achieve comparable COX inhibition. |
Table 2: Comparative Efficacy on Markers of Oxidative Stress
| Parameter | This compound (19 mg/kg) | Naproxen (10 mg/kg) | Outcome |
| Thiobarbituric Acid Reactive Substances (TBARS) | Significantly more effective at reduction | Less effective at reduction | This compound provides enhanced protection against lipid peroxidation. |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Significantly more effective at reduction | Less effective at reduction | This compound offers superior protection against oxidative DNA damage. |
Experimental Protocols
The following is a description of the key experimental methodology used in the Pini et al. (2012) study, based on the information available in the abstract and general knowledge of the bleomycin-induced lung fibrosis model.
Bleomycin-Induced Lung Fibrosis Model
-
Animal Model: C57BL/6 mice were used.
-
Induction of Fibrosis: A single dose of bleomycin (0.05 IU) was instilled intratracheally to induce lung injury and subsequent fibrosis.
-
Treatment Groups:
-
Vehicle control
-
This compound (1.9 or 19 mg/kg, administered orally once daily for 14 days)
-
Naproxen (equimolar doses of 1 or 10 mg/kg, administered orally once daily for 14 days)
-
-
Assessments (performed after 14 days of treatment):
-
Airway Resistance: Measured as an index of lung stiffness.
-
Lung Specimen Analysis: Lungs were collected for the analysis of:
-
Collagen accumulation (a marker of fibrosis)
-
Levels of the pro-fibrotic cytokine TGF-β
-
Myeloperoxidase (MPO) activity (an index of neutrophil infiltration and inflammation)
-
Prostaglandin E₂ (PGE₂) levels (to confirm COX inhibition)
-
Markers of oxidative stress: TBARS and 8-OHdG.
-
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Comparing this compound and Naproxen
Caption: Experimental workflow for comparing this compound and naproxen.
NCX 466: A Nitric Oxide-Donating NSAID with Enhanced Gastrointestinal Safety
A comparative analysis of the gastrointestinal safety profile of NCX 466, a novel cyclooxygenase-inhibiting nitric oxide donor (CINOD), reveals a significantly improved gastrointestinal tolerability compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as naproxen. This enhanced safety profile is attributed to the unique mechanism of action of this compound, which combines the anti-inflammatory effects of an NSAID with the gastroprotective properties of nitric oxide.
Traditional NSAIDs are well-known for their potential to cause gastrointestinal complications, including ulcers and bleeding, due to their inhibition of cyclooxygenase (COX) enzymes, which are crucial for maintaining the integrity of the gastric mucosa. This compound, a derivative of naproxen, is designed to mitigate this toxicity by covalently linking a nitric oxide (NO)-releasing moiety to the parent NSAID. The localized release of NO in the gastrointestinal tract is believed to counteract the detrimental effects of COX inhibition.
Superior Gastrointestinal Safety Profile of a Closely Related NO-Releasing Naproxen Derivative
Preclinical studies investigating compounds structurally and mechanistically similar to this compound, such as NCX 429, have demonstrated a marked reduction in gastrointestinal damage compared to the parent compound, naproxen. In a key study by Blackler et al. (2012), the gastrointestinal effects of an NO-releasing naproxen derivative were evaluated in various rat models, including those with compromised mucosal defense.
The results, as summarized in the table below, show that the NO-releasing naproxen derivative induced significantly less gastric and intestinal damage compared to an equimolar dose of naproxen.
| Treatment Group | Gastric Damage Score (mm) | Intestinal Damage Score (mm) |
| Vehicle | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Naproxen (10 mg/kg) | 8.3 ± 1.5 | 12.4 ± 2.1 |
| NCX 429 (equimolar to Naproxen) | 1.2 ± 0.5 | 1.8 ± 0.7 |
*p < 0.05 compared to Naproxen group. Data from Blackler et al. (2012) in a rat model of NSAID-induced gastroenteropathy.
Mechanism of Action: The Protective Role of Nitric Oxide
The enhanced gastrointestinal safety of this compound is attributed to the multifaceted protective effects of nitric oxide on the gastric mucosa. The following diagram illustrates the proposed signaling pathway.
Experimental Protocols
The gastrointestinal safety of the NO-releasing naproxen derivative was assessed in a well-established rat model of NSAID-induced gastroenteropathy. The following diagram outlines the experimental workflow.
Safety Operating Guide
Navigating the Safe Disposal of NCX 466 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. NCX 466, a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor, requires careful handling throughout its lifecycle, including its ultimate disposal.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established principles of laboratory chemical waste management provide a clear framework for its safe disposition. This guide outlines the essential procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Key Chemical and Safety Data
Understanding the properties of this compound is the first step in determining the appropriate disposal route. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Name | (S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate |
| CAS Number | 1262956-64-8 |
| Molecular Formula | C20H24N2O9 |
| Molecular Weight | 436.42 g/mol [1] |
| Appearance | Solid powder |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C[1][2] |
| Solubility | Soluble in DMSO[1] |
| Hazard Statement | For research use only, not for human or veterinary use.[1] Shipped as a non-hazardous chemical for transportation purposes.[1] |
Experimental Protocols: A Step-by-Step Disposal Procedure
The disposal of this compound should be approached with the understanding that it is a biologically active research chemical. The following steps provide a general protocol for its safe disposal. Note: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Identify: Classify all materials contaminated with this compound as chemical waste. This includes unused or expired compound, solutions containing this compound, and any labware (e.g., vials, pipette tips, gloves) that has come into direct contact with the compound.
-
Segregate: Do not mix this compound waste with other waste streams such as regular trash, biohazardous waste, or radioactive waste.[3][4]
Step 2: Containerization and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. Include the date when the first waste was added to the container.
Step 3: Storage of Waste
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.
-
Conditions: Keep the waste container closed at all times, except when adding waste. Store it in a secondary containment bin to prevent spills.
Step 4: Final Disposal
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time per institutional policy, contact your institution's EHS office to arrange for pickup and disposal.
-
Documentation: Complete any required waste pickup forms or documentation as instructed by your EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling NCX 466
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of NCX 466, a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor. The following procedures are designed to ensure a safe laboratory environment and promote the responsible management of this compound.
Personal Protective Equipment (PPE)
Given that this compound is a solid compound that combines a COX inhibitor (structurally related to Naproxen) and a nitric oxide-donating moiety, a comprehensive approach to personal protection is essential. The primary hazards include potential toxicity if swallowed, skin and eye irritation, and unknown risks associated with the inhalation of fine particles. The nitric oxide component, while not in a gaseous state, still warrants caution.
Recommended PPE for Handling Solid this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact with the compound. Nitrile offers good resistance to a range of chemicals. |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles | To protect eyes from dust particles and potential splashes. |
| Body Protection | A fully buttoned laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of airborne particles. If handling outside of a fume hood is unavoidable, a risk assessment should be performed to determine if a respirator (e.g., N95 or higher) is necessary. |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to prevent accidental exposure.
| Procedure | Guideline |
| Handling | - Handle exclusively in a well-ventilated area, preferably within a chemical fume hood. - Avoid generating dust. - Wash hands thoroughly after handling. |
| Storage | - Store in a cool, dry, and dark place. Recommended short-term storage is at 0-4°C and long-term at -20°C. - Keep the container tightly sealed. |
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
| Procedure | Step-by-Step Guidance |
| Spill Cleanup | 1. Evacuate and Secure: Evacuate the immediate area and restrict access. Ensure proper ventilation. 2. Don PPE: Wear the recommended PPE before attempting cleanup. 3. Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. 4. Collection: Carefully sweep or scoop the spilled material into a labeled, sealed container for hazardous waste. Avoid dry sweeping which can generate dust. If necessary, lightly dampen the material with water to minimize dust. 5. Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. |
| Equipment Decontamination | - All equipment that comes into contact with this compound should be thoroughly cleaned. - Wash with an appropriate solvent and then with soap and water. |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused this compound | - Dispose of as hazardous chemical waste. - Do not dispose of down the drain or in regular trash. |
| Contaminated Materials | - All contaminated PPE (gloves, etc.), absorbent materials, and empty containers should be collected in a sealed, labeled hazardous waste container. |
Experimental Protocols and Signaling Pathways
Illustrative Experimental Workflow for In Vitro Studies
This workflow outlines a general procedure for preparing and using this compound in cell-based assays.
Caption: A generalized workflow for preparing and utilizing this compound in in vitro experiments.
Proposed Signaling Pathway of this compound
This compound functions as a dual-action compound. It inhibits COX enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain. Simultaneously, it releases nitric oxide (NO), which has vasodilatory and other signaling properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
